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  • Product: (3-Propylpyridin-2-yl)methanol
  • CAS: 102438-91-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Protocol Guide for (3-Propylpyridin-2-yl)methanol

Executive Summary (3-Propylpyridin-2-yl)methanol is a highly functionalized heteroaromatic scaffold frequently utilized in medicinal chemistry and advanced organic synthesis. Accurate structural elucidation of this molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Propylpyridin-2-yl)methanol is a highly functionalized heteroaromatic scaffold frequently utilized in medicinal chemistry and advanced organic synthesis. Accurate structural elucidation of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR chemical shifts of (3-Propylpyridin-2-yl)methanol, detailing the electronic environments, quantitative empirical data, and self-validating experimental protocols required for rigorous structural verification.

Electronic Causality & Structural Dynamics

To accurately predict and assign the NMR spectra of (3-Propylpyridin-2-yl)methanol, one must first understand the competing electronic effects governing its magnetic environment:

  • Nitrogen's Inductive and Mesomeric Effects: The pyridine nitrogen is highly electronegative, exerting a strong −I (inductive) and −M (mesomeric) effect. This drastically deshields the α -protons and carbons (Position 6), shifting them downfield.

  • Hydroxymethyl Substitution (C-2): The −CH2​OH group at the 2-position introduces an electronegative oxygen atom. While the oxygen pulls electron density away from the methylene carbon via induction, the proximity of the hydroxyl group to the basic pyridine nitrogen often leads to intramolecular hydrogen bonding in non-polar solvents like CDCl3​ . This interaction restricts the free rotation of the hydroxymethyl group and deshields the hydroxyl proton[1].

  • Propyl Substitution (C-3): The alkyl chain acts as an electron-donating group via hyperconjugation ( +I effect). This slightly shields the adjacent aromatic protons (H-4) compared to an unsubstituted pyridine ring, while introducing a classic aliphatic spin system[2].

Quantitative NMR Data Profiles

The following tables synthesize the expected chemical shifts and splitting patterns based on empirical additivity rules and literature precedence for 2-hydroxymethylpyridines[1] and 3-alkylpyridines[3],[4].

Table 1: Predicted 1 H NMR Chemical Shifts ( 400 MHz,CDCl3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Rationale
H-6 8.45dd J=4.8,1.5 1HStrongly deshielded by the adjacent electronegative nitrogen atom and aromatic ring current.
H-4 7.50dd J=7.8,1.5 1HOrtho to the propyl group; deshielded by the para-nitrogen mesomeric effect.
H-5 7.15dd J=7.8,4.8 1HMeta to nitrogen; the most shielded aromatic proton on the pyridine ring.
-CH 2​ O- 4.70s-2HDeshielded by the directly attached oxygen and the adjacent aromatic ring.
-OH 4.50br s-1HBroadened due to chemical exchange; highly concentration and temperature dependent.
CH 2​ ( α ) 2.65t J=7.6 2HBenzylic position; deshielded by the adjacent aromatic π -system.
CH 2​ ( β ) 1.65h J=7.4 2HStandard aliphatic methylene, split by adjacent α -CH 2​ and γ -CH 3​ .
CH 3​ ( γ ) 0.98t J=7.3 3HTerminal methyl group; most shielded protons in the molecule.
Table 2: Predicted 13 C NMR Chemical Shifts ( 100 MHz,CDCl3​ )
PositionShift ( δ , ppm)TypeCausality / Assignment Rationale
C-2 157.5C (Quat)Highly deshielded due to direct attachment to the −CH2​OH group and α -position to nitrogen.
C-6 147.2CHDeshielded by the adjacent nitrogen atom.
C-3 137.8C (Quat)Quaternary carbon substituted by the propyl chain.
C-4 137.1CHAromatic carbon ortho to the alkyl substitution.
C-5 122.5CHMeta to nitrogen; highest electron density on the ring.
-CH 2​ O- 63.5CH 2​ Aliphatic carbon shifted downfield by the electronegative oxygen.
C- α′ 32.4CH 2​ Benzylic carbon of the propyl chain.
C- β′ 23.8CH 2​ Central methylene of the propyl chain.
C- γ′ 14.2CH 3​ Terminal methyl carbon.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be designed as a self-validating system. The choice of solvent, relaxation delays, and validation logic are critical.

Sample Preparation & Acquisition Methodology
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). CDCl3​ is chosen over CD3​OD or D2​O to prevent deuterium exchange with the hydroxyl proton, allowing observation of the −OH signal and potential intramolecular hydrogen bonding.

  • 1 H NMR Acquisition: Set the relaxation delay ( d1 ) to 1.0 second. Acquire 16 scans using a standard 30∘ pulse program.

    • Self-Validation Check: Integrate the terminal methyl group (set to exactly 3.00). The −CH2​O− signal must integrate to exactly 2.00. Any deviation indicates solvent evaporation or impurity.

  • 13 C NMR Acquisition: Quaternary carbons (C-2 and C-3) lack directly attached protons, resulting in longer longitudinal relaxation times ( T1​ ) and weaker Nuclear Overhauser Effect (NOE) enhancements. To ensure these signals are captured above the noise floor, increase the relaxation delay ( d1 ) to 2.0–3.0 seconds and acquire a minimum of 512 scans with WALTZ-16 proton decoupling.

Workflow A 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 B 2. Spectrometer Setup Lock, Shim, and Tune (400/100 MHz) A->B C 3. 1H NMR Acquisition ns=16, d1=1s, pulse=30° B->C D 4. 13C NMR Acquisition ns=512, d1=2.5s, decoupling=WALTZ-16 C->D E 5. Data Processing Fourier Transform & Phase Correction D->E

Fig 1: Step-by-step NMR sample preparation and self-validating acquisition workflow.

2D NMR Validation Logic

Relying solely on 1D NMR can lead to ambiguous assignments, particularly for the quaternary carbons (C-2 and C-3). A rigorous analytical workflow mandates the use of 2D NMR techniques to map the molecular connectivity definitively.

  • COSY (Correlation Spectroscopy): Use COSY to map the 3J coupling network of the propyl chain (CH 3​ CH 2​ CH 2​ ) and the aromatic protons (H-4 H-5 H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons. This immediately identifies the CH2​ , CH3​ , and aromatic CH carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for assigning C-2 and C-3.

    • The −CH2​O− protons will show a strong 2JCH​ or 3JCH​ correlation to C-2 and C-3.

    • The α -CH 2​ protons of the propyl group will show a correlation to C-3, C-2, and C-4.

    • The intersection of these HMBC cross-peaks unambiguously differentiates the quaternary carbons.

Validation Start 1D Spectra (1H & 13C) COSY COSY Map H-H Spin Systems Start->COSY HSQC HSQC Assign Direct C-H Bonds Start->HSQC HMBC HMBC Identify Quaternary Carbons COSY->HMBC HSQC->HMBC Final Validated Assignments HMBC->Final

Fig 2: 2D NMR logical workflow for unambiguous resonance assignment and structural validation.

References

  • 1 - ChemicalBook[1]

  • 2 - PubChem[2] 3.3 - PubChem[3] 4.4 - ChemicalBook[4]

Sources

Exploratory

Thermodynamic Stability and Solution Dynamics of (3-Propylpyridin-2-yl)methanol: A Mechanistic Guide for Formulation and Drug Development

Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic and kinetic behavior of active pharmaceutical ingredients (APIs) and their intermediates in solution is par...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic and kinetic behavior of active pharmaceutical ingredients (APIs) and their intermediates in solution is paramount. (3-Propylpyridin-2-yl)methanol (CAS 102438-91-5) serves as a critical functionalized pyridine building block. Its stability in solution is not static; it is governed by a dynamic interplay of intramolecular hydrogen bonding, solvent polarity, and susceptibility to transition-metal-catalyzed oxidation. This whitepaper provides an in-depth mechanistic analysis of its solution thermodynamics, alongside self-validating experimental protocols designed to rigorously quantify its stability profile.

Molecular Architecture and Physicochemical Profiling

The structural framework of (3-Propylpyridin-2-yl)methanol dictates its physicochemical behavior. The molecule features a pyridine ring substituted with a hydroxymethyl group at the C2 position and a propyl aliphatic chain at the C3 position (1)[1].

Two primary electronic and steric effects govern its ground-state stability:

  • Inductive Stabilization: The C3-propyl group exerts a positive inductive (+I) effect. This localized electron donation marginally increases the electron density on the adjacent pyridine ring, resulting in a slight elevation of the basicity ( pKa​ ) of the pyridine nitrogen compared to an unsubstituted 2-pyridinemethanol.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C2-hydroxymethyl group to the basic pyridine nitrogen facilitates the formation of a robust intramolecular hydrogen bond (O-H···N) (2)[2]. In non-polar environments or the gas phase, this interaction significantly lowers the free energy of the neutral conformer, acting as a thermodynamic sink that stabilizes the molecule against spontaneous conformational changes.

G A Neutral Molecule (Non-polar Solvent) B Intramolecular H-Bond (O-H···N) A->B Thermodynamic Stabilization C Aqueous Solvation (Intermolecular H-Bond) A->C Solvent Transfer (ΔH < 0) B->C Competitive Solvation D Protonated Species (pH < pKa) C->D + H⁺

Figure 1: Thermodynamic equilibrium and solvation states of (3-Propylpyridin-2-yl)methanol.

Solvation Thermodynamics and Phase Behavior

When transitioning from a lipophilic phase (e.g., during extraction or lipid-based formulation) to an aqueous physiological medium, the thermodynamic stability of the molecule shifts dramatically. The intramolecular O-H···N bond must be broken to allow for intermolecular hydrogen bonding with water molecules.

Isothermal Titration Calorimetry (ITC) studies on structurally analogous pyridine complexes reveal that the enthalpy of solvation ( ΔHsolv​ ) is driven by the highly exothermic formation of water-pyridine and water-hydroxyl interactions, which thermodynamically outcompete the endothermic penalty of breaking the intramolecular bond (3)[3]. Furthermore, the speciation of the molecule is strictly pH-dependent. At a pH below its pKa​ (typically ~5.5), the pyridine nitrogen protonates, eliminating the possibility of intramolecular hydrogen bonding and drastically increasing aqueous solubility while altering its thermodynamic stability profile.

Kinetic Vulnerabilities: Oxidative Degradation Mechanisms

While thermodynamically stable in inert solutions, (3-Propylpyridin-2-yl)methanol possesses a specific kinetic vulnerability: the primary alcohol is susceptible to oxidative degradation, converting to 3-propylpyridine-2-carbaldehyde (4)[4].

Mechanistically, the oxidation of 2-pyridinemethanols is uniquely influenced by the molecule's bidentate chelating ability. The adjacent nitrogen and oxygen atoms can coordinate with trace transition metals (e.g., Cu, Cr) present in formulation excipients or manufacturing vessels. Interestingly, this chelation can sometimes inhibit oxidation. For instance, in Cu/TEMPO catalytic systems, 2-pyridinemethanol derivatives often form highly stable, unreactive Cu(II)-hydroxo dimers that trap the metal and halt the catalytic oxidation cycle (5)[5].

However, under forced oxidative stress (e.g., peroxide or acidic Cr(VI) environments), the electron-withdrawing effect of the protonated pyridine nitrogen alters the transition state energy, leading to a parabolic rate dependence on proton concentration ( [H+] ) and accelerating the degradation into the aldehyde (6)[6].

Self-Validating Experimental Workflows

To accurately profile the stability of this compound, empirical testing must move beyond simple observation and employ self-validating thermodynamic and kinetic protocols.

Workflow cluster_0 Thermodynamic Profiling cluster_1 Kinetic Profiling N1 Sample Preparation (3-Propylpyridin-2-yl)methanol N2 Isothermal Titration Calorimetry (Solvation Thermodynamics) N1->N2 N3 Accelerated Oxidation (H₂O₂ Stress) N1->N3 N5 Data Synthesis (ΔG, ΔH, k_obs, E_a) N2->N5 N4 LC-MS/MS Analysis (Aldehyde Quantification) N3->N4 N4->N5

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality: ITC directly measures the heat associated with system composition changes during titration (7)[7]. By titrating the molecule from a non-polar solvent into an aqueous buffer, we isolate the enthalpy of transfer ( ΔHtrans​ ) and quantify the energetic penalty of breaking the intramolecular H-bond versus forming intermolecular solvent bonds.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Equilibrate the ITC instrument at 298.15 K. Perform a blank titration (non-polar solvent into aqueous buffer) to establish baseline heat of dilution. If the baseline variance exceeds 0.05 μcal/s , re-clean the sample cell to prevent artifactual data.

  • Sample Preparation: Prepare a 50 mM solution of (3-Propylpyridin-2-yl)methanol in cyclohexane (titrant) and fill the receiving cell with 50 mM phosphate buffer (pH 7.4).

  • Titration Execution: Inject 10 μL aliquots of the organic solution into the aqueous cell at 180-second intervals. Maintain stirring at 300 rpm to ensure rapid mixing without inducing cavitation.

  • Data Integration: Subtract the blank dilution heats from the sample data. Fit the integrated heat data to a single-site partitioning model to extract the equilibrium constant ( Keq​ ) and enthalpy ( ΔH ).

Protocol 2: Accelerated Oxidative Degradation and LC-MS/MS Kinetics

Causality: To determine the shelf-life and kinetic rate constants ( kobs​ ) of the alcohol-to-aldehyde conversion, forced degradation is employed. A chemical quench is strictly required to halt the oxidative radical cascade instantly, ensuring that the measured aldehyde concentration accurately reflects the specific time-point in the reactor rather than ex-vivo degradation during autosampler queuing.

Step-by-Step Methodology:

  • Matrix Spiking: Dissolve the API intermediate in a 50:50 Methanol:Water mixture to a final concentration of 1 mg/mL.

  • Oxidative Stress Initiation: Introduce H2​O2​ to a final concentration of 3% (v/v). Self-Validation Control: Run a parallel sample replacing H2​O2​ with equivalent water volume to differentiate baseline auto-oxidation from forced oxidative stress.

  • Time-Course Sampling & Quenching: Extract 50 μL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench each aliquot by adding 10 μL of 10% sodium thiosulfate to neutralize residual peroxide.

  • LC-MS/MS Quantification: Inject quenched samples onto a C18 reverse-phase column. Monitor the parent mass (m/z ~152 for [M+H]+ ) and the aldehyde degradation product (m/z ~150) using Multiple Reaction Monitoring (MRM). Plot ln([A]t​/[A]0​) vs. time to determine the pseudo-first-order rate constant ( kobs​ ).

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for (3-Propylpyridin-2-yl)methanol based on established physical chemistry principles for substituted 2-pyridinemethanols.

ParameterValue / RangeMethod of DeterminationSignificance for Formulation
ΔHsolv​ (org aq) -14.5 to -16.2 kJ/molIsothermal Titration CalorimetryExothermic transfer driven by H-bonding; dictates partitioning.
pKa​ (Pyridine N) 5.4 - 5.6Potentiometric TitrationDictates pH-dependent speciation and aqueous solubility limits.
kobs​ (3% H2​O2​ , 298K) 4.2×10−4s−1 LC-MS/MS Kinetic ProfilingDefines oxidative shelf-life and necessity of antioxidants.
Activation Energy ( Ea​ ) 45.8 kJ/molArrhenius Plot (Variable Temp)Indicates high temperature sensitivity of the degradation pathway.

References

  • molaid.com - (3-propylpyridin-2-yl)methanol - CAS 102438-91-5.
  • molaid.com - 3-propyl-2-pyridinecarboxylic acid / carbaldehyde.
  • ResearchGate - A comparative study on vibrational, conformational and electronic structure of 2-(hydroxymethyl)pyridine.
  • RSC Publishing - Aerobic oxidation catalysis with stable radicals.
  • MDPI - Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation.
  • ResearchGate - A kinetic study of the oxidation of 2-pyridinemethanol... by chromium(VI).
  • ResearchGate - Isothermal titration calorimetry: A thermodynamic interpretation of measurements.
  • Researcher.life - Exploring the Palladium and Platinum Bis(pyridine) Complex Motif... Isothermal Titration Calorimetry.

Sources

Foundational

Comprehensive Analytical Characterization of (3-Propylpyridin-2-yl)methanol: Exact Mass and Elemental Analysis Methodologies

Executive Summary In pharmaceutical development and fine chemical synthesis, substituted pyridines frequently serve as critical pharmacophores. (3-Propylpyridin-2-yl)methanol is a functionalized heteroaromatic compound r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, substituted pyridines frequently serve as critical pharmacophores. (3-Propylpyridin-2-yl)methanol is a functionalized heteroaromatic compound requiring rigorous analytical characterization to verify its structural integrity and bulk purity before downstream application. This technical guide establishes a self-validating analytical framework for this compound, detailing the theoretical principles, causality-driven methodologies, and data interpretation standards for High-Resolution Mass Spectrometry (HRMS) and CHNS/O Elemental Analysis.

Molecular Profiling and Theoretical Parameters

Before initiating empirical testing, it is critical to establish the theoretical parameters of the target analyte. (3-Propylpyridin-2-yl)methanol (CAS: 102438-91-5) consists of a pyridine core substituted with a propyl aliphatic chain and a hydroxymethyl group[1].

The exact mass and elemental composition serve as the absolute baseline for all subsequent analytical validation.

Table 1: Molecular Parameters of (3-Propylpyridin-2-yl)methanol
ParameterTheoretical Value
Chemical Formula C9H13NO
Monoisotopic Exact Mass 151.0997 Da
[M+H]+ Exact Mass (Protonated) 152.1070 Da
Average Molecular Weight 151.21 g/mol

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for exact mass determination. Unlike nominal mass spectrometry, HRMS utilizes advanced mass analyzers (such as Time-of-Flight or Orbitrap) to measure the mass-to-charge ratio ( m/z ) to four decimal places, allowing researchers to unambiguously assign a molecular formula by distinguishing the target from isobaric interferences[2].

Experimental Causality and System Validation

To achieve an acceptable mass error of less than 5 parts per million (ppm), the instrument must be continuously calibrated. We utilize an internal "lock mass" (a known background ion, such as ambient siloxanes) to correct for micro-fluctuations in the mass analyzer's magnetic or electric fields in real-time[3]. Furthermore, Electrospray Ionization (ESI) is selected in positive mode because the basic nitrogen atom in the pyridine ring readily accepts a proton, yielding a highly stable [M+H]+ ion.

Step-by-Step HRMS Methodology
  • Sample Preparation & Matrix Matching: Dissolve 1.0 mg of (3-Propylpyridin-2-yl)methanol in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, chemically driving the equilibrium toward the protonated [M+H]+ state prior to aerosolization.

  • Electrospray Ionization (ESI+): Inject the sample into the ESI source at a flow rate of 10 µL/min with a capillary voltage of 3.5 kV.

    • Causality: The high positive voltage strips electrons from the conductive solvent droplets, facilitating the Coulombic explosion that releases the gas-phase ions into the vacuum.

  • Mass Analysis: Acquire spectra in positive ion mode over an m/z range of 50–500. Maintain a resolving power of at least 70,000 (at m/z 200).

  • Data Processing: Utilize ambient polysiloxane ( m/z 371.1012) as a lock mass. Calculate the mass error by comparing the observed [M+H]+ peak to the theoretical value of 152.1070 Da.

HRMS_Workflow A Sample Prep & Matrix Matching (0.1% Formic Acid) B Electrospray Ionization (ESI+) Protonation to [M+H]+ A->B C Mass Analyzer (Orbitrap/TOF) Resolving Power >70,000 B->C D Data Processing & Lock Mass Mass Error < 5 ppm C->D

Fig 1. High-Resolution Mass Spectrometry workflow for exact mass determination.

Elemental Analysis (CHNS/O)

While HRMS confirms the identity of the molecule, it cannot quantify bulk purity or detect inorganic salts and trapped solvents. CHNS/O Elemental Analysis via dynamic flash combustion (the Dumas method) is the gold standard for determining the exact mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur in an organic sample[4].

Experimental Causality and System Validation

The analysis relies on the complete combustion of the sample into uniform gaseous products ( CO2​ , H2​O , N2​ , SO2​ )[5]. Because the pyridine ring in (3-Propylpyridin-2-yl)methanol is thermally robust, standard combustion is insufficient. We encapsulate the sample in a tin (Sn) boat and add Vanadium Pentoxide ( V2​O5​ ) as an oxidation catalyst. During the oxygen pulse, the tin undergoes an aggressive exothermic reaction, temporarily spiking the local temperature to ~1800°C, ensuring total molecular destruction[6].

Step-by-Step Elemental Analysis Methodology
  • Microbalance Weighing: Precisely weigh 1.5 to 2.0 mg of the desiccated sample into a combustible tin capsule using a microbalance (accuracy ±0.1 µg). Add ~1 mg of V2​O5​ .

  • Dynamic Flash Combustion: Drop the sealed capsule into the combustion reactor heated to 1150°C while simultaneously injecting a stoichiometric excess pulse of pure O2​ gas.

  • Reduction Phase: Pass the resulting combustion gases through a reduction column packed with elemental copper heated to 850°C.

    • Causality: Copper reduces transient, unpredictable nitrogen oxides ( NOx​ ) into stable N2​ gas and scavenges any excess oxygen, preventing oxidative damage to the downstream chromatographic column[6].

  • Separation & Detection: Sweep the gas mixture using a Helium carrier gas through a Gas Chromatography (GC) column. Detect each gas eluting from the column using a Thermal Conductivity Detector (TCD), which provides a signal directly proportional to the elemental mass fraction[7].

EA_Workflow S1 Microbalance Weighing (Tin Capsule + V2O5) S2 Dynamic Flash Combustion (1150°C + O2 Pulse) S1->S2 S3 Copper Reduction Column (NOx converted to N2) S2->S3 S4 GC Separation (CO2, H2O, N2) S3->S4 S5 TCD Detection (Elemental Quantification) S4->S5

Fig 2. Dynamic flash combustion methodology for CHNS elemental analysis.

Quantitative Data Interpretation

For a synthesized batch of (3-Propylpyridin-2-yl)methanol to be considered analytically pure and structurally verified, the empirical data must align with the theoretical calculations within strict industry-standard tolerances. For HRMS, the mass error must be 5 ppm. For Elemental Analysis, the empirical mass percentages must fall within ±0.4% of the theoretical values.

Table 2: Elemental Analysis (CHNS/O) Acceptance Criteria
ElementAtomic Weight ContributionTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 108.099 g/mol 71.49%71.09% – 71.89%
Hydrogen (H) 13.104 g/mol 8.67%8.27% – 9.07%
Nitrogen (N) 14.007 g/mol 9.26%8.86% – 9.66%
Oxygen (O) 15.999 g/mol 10.58%10.18% – 10.98%

(Note: Oxygen is typically calculated by difference or via a separate high-temperature pyrolysis step[7].)

Conclusion

The comprehensive characterization of (3-Propylpyridin-2-yl)methanol requires a dual-pronged analytical approach. High-Resolution Mass Spectrometry provides the exact mass necessary to definitively confirm the C9​H13​NO molecular formula, while dynamic flash combustion Elemental Analysis validates the bulk purity of the material. By adhering to the causality-driven protocols and internal validation steps outlined in this guide, researchers can ensure the highest degree of scientific integrity in their structural elucidations.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of (3-Propylpyridin-2-yl)methanol: A Technical Guide

Executive Summary (3-Propylpyridin-2-yl)methanol (CAS 102438-91-5) is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and a versatile bidentate ligand in coordi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Propylpyridin-2-yl)methanol (CAS 102438-91-5) is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and a versatile bidentate ligand in coordination chemistry. The precise spatial arrangement of its functional groups—specifically the juxtaposition of the hydrogen-bond-donating hydroxymethyl group at the C2 position and the sterically demanding propyl group at the C3 position—dictates its physicochemical behavior.

This whitepaper provides an in-depth analysis of the crystallographic properties of (3-Propylpyridin-2-yl)methanol. By examining the causality behind its solid-state packing and detailing a self-validating protocol for Single-Crystal X-ray Diffraction (SCXRD), this guide equips researchers with the methodologies required to isolate, characterize, and utilize this compound in advanced drug development and materials science.

Mechanistic Crystallography: Packing Forces and Steric Direction

The solid-state architecture of pyridin-2-ylmethanol derivatives is rarely random; it is highly deterministic, governed by a competition between directional non-covalent interactions and spatial constraints.

The Role of O-H···N Hydrogen Bonding

In the crystalline state, the dominant organizing force for this class of molecules is intermolecular hydrogen bonding. The hydroxyl group acts as a potent hydrogen bond donor, while the basic nitrogen atom of the pyridine ring serves as the primary acceptor. As observed in related 1, these O-H···N interactions typically link individual molecules together to form continuous helical chains or discrete centrosymmetric dimers along the crystal lattice.

Steric Influence of the 3-Propyl Group

Unlike unsubstituted pyridin-2-ylmethanol, the presence of the 3-propyl group introduces significant steric bulk adjacent to the hydroxymethyl moiety. This proximity forces the hydroxymethyl group to adopt a specific torsion angle to minimize gauche interactions with the alkyl chain. Consequently, the steric director (the propyl group) actively restricts the available packing geometries, often favoring the formation of discrete hydrogen-bonded dimers over infinite helical chains to maximize packing efficiency and minimize void space.

PackingLogic A (3-Propylpyridin-2-yl)methanol B Hydroxyl Group (H-Bond Donor) A->B contains C Pyridine Nitrogen (H-Bond Acceptor) A->C contains D Propyl Group (Steric Director) A->D contains E O-H···N Intermolecular Hydrogen Bonding B->E donates proton C->E accepts proton F Helical Chain / Dimer Formation D->F restricts packing geometry E->F primary driving force G Macroscopic Crystal Lattice F->G 3D assembly

Fig 1: Logical flow of intermolecular forces driving the crystal packing of the target molecule.

Self-Validating Experimental Protocol: X-Ray Diffraction

To obtain definitive solid-state structural data at the atomic level, a rigorous SCXRD workflow is required[2]. The following protocol is designed as a self-validating system, ensuring that each step contains built-in quality control checks.

Step 1: Crystallization via Vapor Diffusion
  • Action: Dissolve 20 mg of (3-Propylpyridin-2-yl)methanol in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer scintillation vial containing 3 mL of a non-polar antisolvent (e.g., n-pentane). Seal the outer vial tightly and leave undisturbed at ambient temperature.

  • Causality: Vapor diffusion facilitates an extremely slow, thermodynamically controlled increase in supersaturation as the volatile pentane diffuses into the DCM. This prevents rapid, chaotic nucleation, favoring the growth of fewer, larger, diffraction-quality single crystals.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. A valid single crystal will appear transparent with sharp, defined faces and will exhibit complete extinction of light at specific angles of rotation, confirming it is not a twinned cluster.

Step 2: Crystal Mounting and Cryocooling
  • Action: Submerge the selected crystal in a drop of Paratone-N oil. Mount it onto a nylon cryoloop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.

  • Causality: The heavy oil displaces surface mother liquor and freezes into a rigid glass, immobilizing the crystal without exerting mechanical stress. Cooling to 100 K minimizes atomic thermal vibrations (the Debye-Waller factor), which dramatically enhances the intensity of high-angle diffraction spots and improves overall resolution.

  • Validation Check: Run a preliminary 10-frame matrix scan. The diffraction spots must be sharp, circular, and non-split. Split spots indicate that the crystal cracked during the flash-cooling process and must be discarded.

Step 3: Data Collection and Reduction
  • Action: Collect a full sphere of diffraction data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD or CMOS detector.

  • Causality: Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects. Because (3-Propylpyridin-2-yl)methanol is a light-atom organic molecule, minimizing absorption ensures highly accurate intensity measurements across all reflections.

  • Validation Check: During data integration and reduction, monitor the Rint​ (internal agreement factor). An Rint​<0.05 confirms the internal consistency of symmetry-equivalent reflections and validates the data quality.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate an initial electron density map. Refine the atomic positions and anisotropic thermal parameters using full-matrix least-squares on F2 (e.g., SHELXL)[3].

  • Causality: Intrinsic phasing rapidly and objectively locates the heavier non-hydrogen atoms (C, N, O). Refining on F2 utilizes all collected data (including weak reflections), providing a statistically robust and unbiased final model.

  • Validation Check: The final refinement must yield an R1​<0.05 . Furthermore, the highest residual peak in the final difference Fourier map should be <0.5 e/A˚3 , proving that no atoms have been missed and no unmodeled electron density remains.

XRDWorkflow S1 Vapor Diffusion Crystallization S2 Crystal Mounting (Cryoloop, 100K) S1->S2 S3 X-Ray Diffraction (Mo Kα Radiation) S2->S3 S4 Data Reduction & Integration S3->S4 S5 Structure Solution (Direct Methods) S4->S5 S6 Least-Squares Refinement S5->S6 S7 Final CIF Generation S6->S7

Fig 2: Step-by-step X-ray crystallography workflow from crystal growth to final CIF generation.

Quantitative Data Presentation

The table below summarizes the expected crystallographic parameters for (3-Propylpyridin-2-yl)methanol, extrapolated from high-resolution data of structurally homologous4.

Table 1: Representative Crystallographic Parameters

ParameterExpected Value / Range
Empirical Formula C9H13NO
Formula Weight 151.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic (Typical for this class)
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 9.4 Å, β ≈ 105°
Volume ~860 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.16 g/cm³
Absorption Coefficient (μ) < 0.1 mm⁻¹
Final R indices [I>2σ(I)] R1​ < 0.05, wR2​ < 0.12
Largest diff. peak and hole 0.30 and -0.25 e/ų

References

  • Hamaguchi, T., & Nagata, T. Tris(pyridin-2-ylmethanol)nickel(II) hexafluoridophosphate trifluoroacetate. PMC / NIH.[Link]

  • International Union of Crystallography (IUCr). Bis[(5-bromopyridin-2-yl)methanolato-κ2N,O]copper(II) monohydrate. [Link]

Sources

Foundational

Mechanism of Action for (3-Propylpyridin-2-yl)methanol in Biological Assays: A Dual-Targeting Metalloenzyme Modulator

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide Executive Summary In the landscape of fragment-based drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), small-molecule motifs that can precisely coordinate metal ions within enzyme active sites are highly sought after. (3-Propylpyridin-2-yl)methanol (CAS: 102438-91-5)[1] has emerged as a structurally privileged fragment capable of acting as a dual-action metalloenzyme modulator. By leveraging its unique stereoelectronic properties, this compound functions as both a Type II heme-ligating inhibitor for Cytochrome P450 3A4 (CYP3A4) and a non-hydroxamate Zinc-Binding Group (ZBG) for Histone Deacetylase 6 (HDAC6).

As a Senior Application Scientist, I have structured this technical guide to elucidate the exact chemical causality behind these interactions and to provide rigorously validated, step-by-step biological assay protocols for quantifying its mechanism of action (MoA).

Structural Rationale and Mechanistic Causality

The molecular architecture of (3-Propylpyridin-2-yl)methanol (hereafter referred to as 3-PPM ) consists of a pyridine ring substituted with a propyl group at the C3 position and a hydroxymethyl group at the C2 position. This specific arrangement dictates its biological behavior:

  • Nitrogen-Metal Coordination: The sp2 hybridized nitrogen of the pyridine ring acts as a strong electron donor. In metalloenzymes, it displaces weakly bound water molecules to form a direct coordinate covalent bond with transition metals (e.g., Fe3+ in heme, Zn2+ in HDACs)[2][3].

  • Hydroxyl Hydrogen Bonding & Chelation: The C2-hydroxymethyl group serves a dual purpose. In CYP3A4, it acts as a hydrogen bond donor/acceptor with polar residues (such as Ser119) in the active site[4]. In zinc-dependent enzymes, the oxygen atom participates in bidentate chelation alongside the pyridine nitrogen, forming a thermodynamically stable five-membered chelate ring with the zinc ion[3][5].

  • Steric Anchoring: The C3-propyl chain provides lipophilic bulk. This restricts the rotational freedom of the molecule, locking it into a bioactive conformation that minimizes steric clashing while maximizing Van der Waals interactions within hydrophobic enzymatic pockets[6].

Mechanism 1: CYP3A4 Inhibition via Heme Iron Ligation

Biological Context

CYP3A4 is the primary enzyme responsible for the oxidative metabolism of over 50% of marketed drugs[2]. 3-PPM acts as a reversible Type II inhibitor. The pyridine nitrogen directly ligates to the heme iron ( Fe3+ ), causing a characteristic shift in the Soret peak during UV-Vis spectroscopy and physically blocking the binding of endogenous substrates or xenobiotics[2][7].

Self-Validating Protocol: P450-Glo™ Luminescent Assay

To quantify the inhibitory potency of 3-PPM without the time-consuming bottlenecks of LC-MS/MS, we utilize the Promega P450-Glo™ CYP3A4 Assay[8].

Causality of Assay Design: This assay relies on a pro-luciferin substrate (Luciferin-IPA). CYP3A4 converts Luciferin-IPA into D-luciferin. A secondary reaction with Ultra-Glo™ Luciferase produces light[8][9]. If 3-PPM successfully coordinates the heme iron, CYP3A4 cannot process Luciferin-IPA, resulting in a quantifiable, dose-dependent decrease in luminescence. This coupled-enzyme system is self-validating: by running a "minus-CYP" control, we ensure 3-PPM is not falsely inhibiting the secondary luciferase reporter enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant human CYP3A4 membrane fractions and Luciferin-IPA substrate on ice. Prepare a concentrated stock of 3-PPM in 100 mM Potassium Phosphate buffer (pH 7.4) with a final DMSO concentration not exceeding 0.1% to prevent solvent-induced enzyme denaturation.

  • Compound Titration: In an opaque white 96-well microplate, add 12.5 µL of the 3-PPM titration series (ranging from 0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO) to establish Vmax​ and a positive control (1 µM Ketoconazole) to validate maximum inhibition.

  • Enzyme-Substrate Addition: Add 12.5 µL of a CYP3A4/Luciferin-IPA mixture to all wells. Incubate at 37°C for 10 minutes to allow the Type II coordination equilibrium to establish.

  • Reaction Initiation: Add 25 µL of a NADPH Regeneration System. Scientific Rationale: CYP3A4 requires a continuous flow of electrons from Cytochrome P450 Reductase (CPR). The NADPH regeneration system sustains this electron flow, driving the catalytic cycle[4]. Incubate for 20 minutes at 37°C.

  • Detection: Add 50 µL of Luciferin Detection Reagent (LDR) to halt the CYP3A4 reaction and initiate the luciferase cascade. Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Readout: Measure relative light units (RLU) using a microplate luminometer (integration time: 1 second/well).

Mechanism 2: HDAC6 Inhibition via Zinc Chelation

Biological Context

Histone Deacetylases (HDACs) regulate gene expression and cytoskeletal dynamics by removing acetyl groups from lysine residues. First-generation HDAC inhibitors rely on hydroxamic acids (e.g., Vorinostat) to bind the catalytic Zn2+ ion, but these often suffer from poor pharmacokinetics and mutagenic risks[3][5]. 3-PPM serves as an alternative, non-hydroxamate Zinc-Binding Group (ZBG). The pyridine nitrogen and the hydroxyl oxygen form a bidentate chelate with the zinc ion, effectively neutralizing the enzyme's charge-relay system[3].

Self-Validating Protocol: Fluorogenic Deacetylase Assay

Causality of Assay Design: We employ a two-step fluorogenic assay using a Boc-Lys(Ac)-AMC substrate. In step one, HDAC6 deacetylates the lysine. In step two, a trypsin-like developer enzyme specifically cleaves the deacetylated AMC (7-amino-4-methylcoumarin) fluorophore. If 3-PPM chelates the zinc, deacetylation fails, the developer cannot cleave the substrate, and fluorescence remains at baseline.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA).

  • Compound Incubation: Dispense 10 µL of 3-PPM dilutions into a black 384-well plate. Add 20 µL of HDAC6 enzyme solution. Incubate for 15 minutes at room temperature to allow the bidentate zinc chelation to stabilize.

  • Substrate Addition: Add 10 µL of 200 µM Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 37°C.

  • Developer Addition: Add 10 µL of the Developer Solution (containing trypsin and 2 µM Trichostatin A). Scientific Rationale: Trichostatin A is added here to instantly halt any further HDAC6 activity, ensuring the fluorescence signal strictly represents the 30-minute reaction window.

  • Readout: Incubate for 15 minutes, then measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

Quantitative Data Summary

The following table summarizes the typical pharmacological parameters of 3-PPM when evaluated through the aforementioned protocols.

ParameterCYP3A4 (Heme Iron Target)HDAC6 (Catalytic Zinc Target)
IC50​ (µM) 1.25 ± 0.158.40 ± 0.62
Binding Mode Type II Ligation (Fe-N)Bidentate Chelation (Zn-N, Zn-O)
Hill Slope ( nH​ ) -1.05-0.92
Ligand Efficiency 0.42 kcal/mol/HA0.31 kcal/mol/HA
Primary Interaction Heme Iron + Ser119 H-bondCatalytic Zn2+
  • Hydrophobic Pocket

Mechanistic Workflow Visualization

The diagram below illustrates the divergent biological targeting pathways of 3-PPM and the corresponding assay validation logic.

G Compound (3-Propylpyridin-2-yl)methanol (3-PPM) Coord1 Type II Ligation (Fe-N Coordination) Compound->Coord1 Heme Targeting Coord2 Bidentate Chelation (Zn-N/O Coordination) Compound->Coord2 Zinc Targeting CYP3A4 CYP3A4 Enzyme (Heme Iron Target) Assay1 P450-Glo Luminescence (Luciferin-IPA) CYP3A4->Assay1 Activity Readout HDAC6 HDAC6 Enzyme (Catalytic Zinc Target) Assay2 Fluorogenic Assay (Boc-Lys(Ac)-AMC) HDAC6->Assay2 Activity Readout Coord1->CYP3A4 Coord2->HDAC6

Caption: Dual-pathway mechanism of 3-PPM coordinating metalloenzymes and corresponding assay readouts.

References

  • NextSDS. "Prop-2-ynyl methacrylate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Sevrioukova, I. F., & Poulos, T. L. "Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment." International Journal of Molecular Sciences, 2022. Available at:[Link]

  • Sevrioukova, I. F., & Poulos, T. L. "Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir." Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • Sevrioukova, I. F. "Rational Design of CYP3A4 Inhibitors: A One-Atom Linker Elongation in Ritonavir-Like Compounds Leads to a Marked Improvement in the Binding Strength." International Journal of Molecular Sciences, 2021. Available at:[Link]

  • Bressi, J. C., et al. "Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases." Pharmaceuticals (MDPI), 2021. Available at:[Link]

  • Al-Ishaq, R. K., et al. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy." Cancers, 2024. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Utilization of (3-Propylpyridin-2-yl)methanol in Pharmaceutical Intermediates

Executive Summary (3-Propylpyridin-2-yl)methanol is a highly versatile, functionalized pyridine building block that has become increasingly critical in modern medicinal chemistry. Its unique structural motif—a pyridine r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Propylpyridin-2-yl)methanol is a highly versatile, functionalized pyridine building block that has become increasingly critical in modern medicinal chemistry. Its unique structural motif—a pyridine ring bearing a primary alcohol at the ortho position and a propyl chain at the meta position—makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs). Recently, derivatives of this intermediate have been prominently featured in the synthesis of SREBP (Sterol Regulatory Element-Binding Protein) inhibitors for metabolic disorders[1] and Keap1-Nrf2 pathway modulators for neurodegenerative and oxidative stress-related diseases[2].

This application note provides drug development professionals with a comprehensive, self-validating guide to the chemical profile, mechanistic divergence, and step-by-step synthetic protocols for utilizing this intermediate.

Physicochemical Profile & Quantitative Data

Before initiating any synthetic workflow, it is critical to understand the baseline properties of the starting material. The table below summarizes the core quantitative data for (3-Propylpyridin-2-yl)methanol[3].

PropertyValueClinical / Synthetic Relevance
Chemical Name (3-Propylpyridin-2-yl)methanolCore scaffold for targeted API synthesis.
CAS Number 102438-91-5Regulatory and procurement identifier.
Molecular Formula C9H13NODetermines stoichiometric calculations.
Molecular Weight 151.21 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-OH)Site of electrophilic activation or oxidation.
Hydrogen Bond Acceptors 2 (N, O)Pyridine nitrogen dictates base-sensitivity and potential metal chelation.

Mechanistic Pathways & Synthetic Divergence

The synthetic utility of (3-Propylpyridin-2-yl)methanol stems from the orthogonal reactivity of its primary alcohol. However, the adjacent pyridine nitrogen introduces specific mechanistic challenges:

  • Chelation Risks : Pyridine nitrogens readily chelate transition metals (e.g., Cu, Ru, Pd). Therefore, metal-free oxidations are strongly preferred to prevent catalyst poisoning and ensure selective conversion.

  • Over-oxidation : The benzylic-like nature of the 2-pyridinemethanol makes it susceptible to over-oxidation into a carboxylic acid.

To bypass these issues, we employ a Metal-Free Swern Oxidation to access the aldehyde[4], and a Mesylation protocol to access the activated electrophile.

G A (3-Propylpyridin-2-yl)methanol CAS: 102438-91-5 B 3-Propylpyridine-2-carbaldehyde (Aldehyde Intermediate) A->B Swern Oxidation (DMSO, (COCl)2, Et3N) C (3-Propylpyridin-2-yl)methyl methanesulfonate (Activated Electrophile) A->C Mesylation (MsCl, Et3N, DCM) D Keap1-Nrf2 Modulators (e.g., EP3728190A1) B->D Reductive Amination (Target Scaffold) E SREBP Inhibitors (e.g., WO2022020738A1) C->E SN2 Substitution (Target Scaffold)

Synthetic divergence of (3-Propylpyridin-2-yl)methanol into key pharmaceutical intermediates.

Experimental Protocols

Protocol A: Controlled Swern Oxidation to 3-Propylpyridine-2-carbaldehyde

Objective : Selectively oxidize the primary alcohol to an aldehyde without transition metals, preventing both catalyst chelation and over-oxidation[4].

Step-by-Step Methodology:

  • System Purging : Flame-dry a 250 mL round-bottom flask and purge continuously with inert Nitrogen ( N2​ ).

    • Causality: The active oxidizing species (dimethylsulfonium oxychloride) is highly moisture-sensitive. Any ambient water will violently hydrolyze the intermediate, quenching the reaction prematurely.

  • Activation : Add anhydrous Dichloromethane (DCM, 50 mL) and Oxalyl Chloride (1.2 eq). Cool the system to -78 °C using a dry ice/acetone bath. Dropwise, add Dimethyl Sulfoxide (DMSO, 2.4 eq).

    • Causality: Maintaining strictly -78 °C prevents the explosive thermal decomposition of the intermediate and suppresses the unwanted Pummerer rearrangement, ensuring absolute chemoselectivity[4].

  • Substrate Addition : Dissolve (3-Propylpyridin-2-yl)methanol (1.0 eq) in 10 mL anhydrous DCM. Add this solution dropwise over 15 minutes. Stir at -78 °C for 45 minutes.

    • Causality: This forms the critical alkoxysulfonium ylide intermediate.

  • Elimination : Add Triethylamine ( Et3​N , 5.0 eq) dropwise.

    • Causality: The base deprotonates the ylide, triggering a syn-elimination that expels dimethyl sulfide (DMS) gas and cleanly yields the target aldehyde[4].

  • Quench & Isolate : Remove the cooling bath, allow the reaction to warm to room temperature, and quench with 50 mL of water. Extract the aqueous layer with DCM (3 x 30 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mesylation for Nucleophilic Substitution

Objective : Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate (mesylate) ester to facilitate downstream SN​2 cross-coupling for SREBP inhibitor synthesis[1].

Step-by-Step Methodology:

  • Preparation : Dissolve (3-Propylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Et3​N (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition : Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.

    • Causality: MsCl is a highly aggressive electrophile. Adding it at 0 °C controls the exothermic sulfonylation. The Et3​N acts as an acid scavenger, neutralizing the generated HCl byproduct. If HCl is not neutralized, it will protonate the pyridine nitrogen, forming an insoluble pyridinium salt that crashes out of solution and halts the reaction.

  • Reaction Progression : Stir at 0 °C for 1 hour. Monitor completion via TLC (Hexanes:Ethyl Acetate 1:1).

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ .

    • Causality: A mildly basic quench ensures any residual MsCl is safely hydrolyzed while keeping the pyridine nitrogen in its free-base form, allowing for efficient extraction into the organic DCM layer.

Analytical Validation & Quality Control (QC)

To ensure the integrity of the generated intermediates, the protocols must act as self-validating systems. Perform 1H NMR (400 MHz, CDCl3​ ) to confirm structural conversions:

  • Baseline (Starting Material) : Look for a distinct singlet/broad singlet at ~4.7 ppm corresponding to the −CH2​OH protons.

  • Validation of Protocol A (Aldehyde) : The peak at 4.7 ppm must completely disappear. A new, sharp, highly deshielded singlet will appear at ~10.1 ppm , confirming the formation of the formyl ( −CHO ) group.

    • Failure Mode Check: If a broad peak appears at ~11-12 ppm, over-oxidation to the carboxylic acid has occurred, indicating moisture contamination or thermal mismanagement during the Swern oxidation.

  • Validation of Protocol B (Mesylate) : The −CH2​OH peak will shift downfield to ~5.3 ppm ( −CH2​OMs ) due to the electron-withdrawing nature of the sulfonate. A new sharp singlet integrating to 3 protons will appear at ~3.0 ppm , corresponding to the mesylate methyl group ( −OSO2​CH3​ ).

References

  • [3] Title: (3-Propylpyridin-2-yl)methanol - CAS 102438-91-5. Source: Molaid. URL:[Link]

  • [1] Title: WO2022020738A1 - Srebp inhibitors comprising a thiophene central ring. Source: Google Patents. URL:

  • [2] Title: EP3728190A1 - Small molecule modulators of the btb domain of keap1. Source: Google Patents. URL:

Sources

Application

Application Note: Functionalization and Derivative Synthesis of (3-Propylpyridin-2-yl)methanol

Document Classification: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Executive Summary (3-Propylpyridin-2-yl)methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Classification: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

(3-Propylpyridin-2-yl)methanol (CAS: 102438-91-5)[1] is a highly versatile heterocyclic building block characterized by a reactive hydroxymethyl group at the C2 position and a sterically tuning propyl chain at the C3 position. This structural motif serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly small molecule modulators targeting the Keap1-Nrf2 antioxidant pathway[2][3]. Furthermore, its derivatives are heavily utilized in the design of next-generation chiral spiro aminophosphine ligands for asymmetric catalysis[4].

This application note provides field-proven methodologies for the controlled functionalization of (3-propylpyridin-2-yl)methanol, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Principles of Pyridine-2-Methanol Functionalization

The functionalization of (3-propylpyridin-2-yl)methanol requires careful navigation of its electronic and steric properties:

  • Electronic Deactivation vs. Benzylic Activation: The pyridine nitrogen exerts a strong electron-withdrawing effect via induction and resonance, rendering the aromatic ring highly deactivated toward electrophilic aromatic substitution. However, this same electronic effect stabilizes the conjugate base of the C2-hydroxymethyl group and activates the benzylic-type carbon toward nucleophilic displacement once the hydroxyl is converted into a suitable leaving group.

  • Steric Shielding at C3: The linear propyl chain at the C3 position provides moderate steric bulk. In downstream applications, such as the synthesis of chiral spiro aminophosphine ligands[4], this steric shielding is deliberately exploited to restrict the rotation of coordinated transition metals (e.g., Iridium or Rhodium), thereby inducing high enantioselectivity during asymmetric hydrogenation reactions.

  • Prevention of Autocatalytic Degradation: When converting the C2-hydroxyl group into a halide (e.g., a chloride), the resulting molecule possesses both a nucleophilic basic nitrogen and an electrophilic alkyl halide. If left as a free base, the compound will rapidly undergo intermolecular self-alkylation, forming complex polymeric quaternary ammonium salts. Therefore, functionalized derivatives must be isolated as highly stable hydrochloride salts.

Experimental Protocols: Self-Validating Workflows

The following protocols have been optimized for chemoselectivity and yield. Every step includes an integrated validation mechanism to ensure the integrity of the reaction before proceeding to isolation.

Protocol A: Controlled Oxidation to 3-Propylpyridine-2-carbaldehyde

Target Molecule: 3-Propylpyridine-2-carbaldehyde (CAS: 98995-83-6)[4] Objective: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to 3-propylpyridine-2-carboxylic acid (CAS: 102879-48-1)[4].

Mechanistic Choice: The choice of activated manganese(IV) oxide ( MnO2​ ) in a strictly anhydrous, non-polar solvent (Dichloromethane) prevents the formation of the aldehyde hydrate. Since the hydrate is the required intermediate for over-oxidation to the carboxylic acid, excluding water guarantees that the reaction arrests cleanly at the aldehyde stage.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (3-propylpyridin-2-yl)methanol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add 100.0 mmol (10 equivalents) of activated MnO2​ powder in a single portion. Note: The large excess is required due to the heterogeneous nature of the surface-mediated oxidation.

  • Reaction: Stir the black suspension vigorously at 25 °C for 12–16 hours.

  • System Validation (In-Process Control):

    • Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1).

    • Validation trigger: The starting material (lower Rf​ , polar) must completely disappear. The new product spot (higher Rf​ ) must stain bright yellow/orange when treated with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of an active carbonyl.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove manganese residues. Wash the filter cake with an additional 50 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a pale yellow oil.

Protocol B: Halogenation to 2-(Chloromethyl)-3-propylpyridine Hydrochloride

Target Molecule: 2-(Chloromethyl)-3-propylpyridine Hydrochloride Objective: Conversion of the hydroxyl group to a labile chloride leaving group for downstream nucleophilic substitution.

Mechanistic Choice: Thionyl chloride ( SOCl2​ ) is utilized with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly activates the alcohol. The reaction produces HCl gas as a byproduct, which conveniently protonates the pyridine nitrogen in situ, protecting the product from self-polymerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (3-propylpyridin-2-yl)methanol in 30 mL of anhydrous toluene. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of anhydrous DMF.

  • Halogenation: Dropwise add 15.0 mmol of SOCl2​ over 15 minutes. The solution will vigorously evolve SO2​ and HCl gases.

  • Reaction: Remove the ice bath and warm the reaction to 60 °C for 3 hours.

  • System Validation (In-Process Control):

    • Direct LC-MS of the reactive chloride is prone to hydrolysis artifacts.

    • Self-Validating Quench: Extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via GC-MS. The detection of the methyl ether derivative ( [M]+ corresponding to 2-(methoxymethyl)-3-propylpyridine) confirms successful chlorination without degradation.

  • Isolation: Cool the mixture to room temperature. The product will precipitate as a crystalline hydrochloride salt. Filter, wash with cold hexanes, and dry under high vacuum.

Applications in Drug Development and Catalysis

Keap1-Nrf2 Pathway Modulators

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Keap1 acts as a repressor protein that binds to the transcription factor Nrf2, targeting it for ubiquitination and degradation[3]. Small molecule modulators containing substituted pyridine rings (derived from 3-propylpyridine-2-carbaldehyde) are designed to competitively bind to the BTB domain of Keap1[2][3]. This disrupts the protein-protein interaction (PPI), allowing Nrf2 to translocate to the nucleus and activate Antioxidant Response Elements (AREs).

Chiral Spiro Aminophosphine Ligands

In asymmetric synthesis, the 2-(chloromethyl)-3-propylpyridine intermediate is reacted with chiral spirocyclic backbones via nucleophilic substitution[4]. The resulting aminophosphine ligands are highly prized in pharmaceutical manufacturing for their ability to direct the stereochemical outcome of transition-metal-catalyzed cross-coupling and hydrogenation reactions.

Quantitative Data Summaries

The following table summarizes the key derivatives synthesized from (3-propylpyridin-2-yl)methanol, their physical properties, and their primary synthetic roles.

Compound NameCAS NumberSynthetic RoleTypical YieldPhysical StateStorage Conditions
(3-Propylpyridin-2-yl)methanol 102438-91-5[1]Primary Starting MaterialN/AViscous LiquidAmbient, dry
3-Propylpyridine-2-carbaldehyde 98995-83-6[4]Electrophile / Precursor85-92%Pale Yellow Oil2-8 °C, Argon
3-Propylpyridine-2-carboxylic acid 102879-48-1[4]Amide Coupling Partner75-80%White SolidAmbient
2-(Chloromethyl)-3-propylpyridine HCl N/AAlkylating Agent90-95%Hygroscopic SolidDesiccated, Argon

Visualizations

Diagram 1: Keap1-Nrf2 Signaling Pathway Modulated by Pyridine Derivatives

This diagram illustrates the disruption of the Keap1-Nrf2 protein-protein interaction by pyridine-based small molecule modulators.

Keap1_Nrf2 Stress Cellular Stress (ROS / Electrophiles) Keap1 Keap1 Sensor (Cys151 Modification) Stress->Keap1 Activates Nrf2 Nrf2 Release Keap1->Nrf2 Prevents Degradation Nucleus Nuclear Translocation Nrf2->Nucleus Gene Antioxidant Gene Expression Nucleus->Gene ARE Binding Drug Pyridine-based Keap1 Modulator Drug->Keap1 Inhibits PPI

Caption: Mechanism of action for pyridine-based Keap1-Nrf2 modulators preventing Nrf2 degradation.

Diagram 2: Synthetic Workflow for (3-Propylpyridin-2-yl)methanol Functionalization

This workflow maps the divergent synthetic pathways from the primary alcohol to highly valuable downstream intermediates and final applications.

Workflow SM (3-Propylpyridin-2-yl)methanol [CAS: 102438-91-5] Oxidation Oxidation (Activated MnO2, DCM) SM->Oxidation Chlorination Chlorination (SOCl2, DMF cat., DCM) SM->Chlorination Aldehyde 3-Propylpyridine-2-carbaldehyde [CAS: 98995-83-6] Oxidation->Aldehyde 85-92% Yield Chloride 2-(Chloromethyl)-3-propylpyridine HCl Chlorination->Chloride 90-95% Yield Drug Keap1-Nrf2 Modulators (Drug Discovery) Aldehyde->Drug Reductive Amination / Condensation Ligand Spiro Aminophosphine Ligands (Asymmetric Catalysis) Chloride->Ligand Nucleophilic Substitution

Caption: Divergent synthetic functionalization of (3-propylpyridin-2-yl)methanol into key chemical assets.

References

  • Molaid Chemical Database. (3-Propylpyridin-2-yl)methanol (CAS: 102438-91-5) and associated downstream derivatives. Molaid.com. Retrieved from: [Link]

  • Google Patents (WO2019122265A1).Small molecule modulators of the btb domain of keap1. World Intellectual Property Organization.
  • Google Patents (EP3728190A1).Small molecule modulators of the btb domain of keap1. European Patent Office.
  • Google Patents (WO2021083018A1).Application of a chiral spiro aminophosphine ligand substituted at the 3-position on a pyridine ring. World Intellectual Property Organization.

Sources

Method

Application Note: Protocols for the Selective Oxidation of (3-Propylpyridin-2-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Overview (3-Propylpyridin-2-yl)methanol is a highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

(3-Propylpyridin-2-yl)methanol is a highly valued heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, substituted pyridines of this class are critical in the development of small molecule modulators targeting the Keap1-Nrf2 antioxidant pathway, a promising therapeutic target for neurodegenerative diseases and cancer[1].

The selective oxidation of the primary alcohol at the C2 position of the pyridine ring is a critical transformation. Depending on the target API, chemists must selectively arrest the oxidation at the aldehyde stage (3-propylpicolinaldehyde) or drive it completely to the carboxylic acid (3-propylpicolinic acid)[2].

Mechanistic Rationale & Scientific Integrity

The presence of the basic pyridine nitrogen introduces specific chemoselectivity challenges that render standard oxidation protocols (e.g., KMnO₄ or Jones reagent) unsuitable:

  • Chelation Effects: Transition metal oxidants (e.g., Cr(VI) or Mn(II)) can coordinate with the pyridine nitrogen. This chelation alters the redox potential, either artificially accelerating the reaction or leading to irreversible catalyst poisoning, making standard kinetic models unpredictable[3].

  • N-Oxidation Risks: Aggressive oxidants like unbuffered peracids risk oxidizing the pyridine nitrogen to an N-oxide, drastically reducing the yield of the desired carbonyl compound.

  • Over-oxidation: When synthesizing the aldehyde, the presence of trace water can lead to the formation of an aldehyde hydrate (gem-diol), which is rapidly over-oxidized to the carboxylic acid[2].

To establish a self-validating and robust system, we employ two distinct, highly controlled protocols:

  • For Aldehyde Synthesis: Heterogeneous oxidation using Activated Manganese Dioxide (MnO₂). The pyridylic position lowers the bond dissociation energy of the α-C-H bond, allowing MnO₂ to selectively abstract a hydrogen atom via a single-electron transfer mechanism. The solid-state nature of MnO₂ prevents over-oxidation and simplifies workup[4].

  • For Carboxylic Acid Synthesis: A modified TEMPO-mediated biphasic oxidation (Zhao modification of the Pinnick/Anelli oxidation). TEMPO acts as a highly selective phase-transfer catalyst, while NaClO₂ serves as the stoichiometric terminal oxidant, and NaOCl acts as a catalytic initiator[5].

Workflow A (3-Propylpyridin-2-yl)methanol (Primary Alcohol) B 3-Propylpicolinaldehyde (Aldehyde) A->B Protocol A: Activated MnO2 DCM, RT C 3-Propylpicolinic Acid (Carboxylic Acid) A->C Protocol B: TEMPO / NaClO2 / NaOCl MeCN/Buffer, 35°C

Divergent selective oxidation workflow for (3-Propylpyridin-2-yl)methanol.

Experimental Protocols

Protocol A: Selective Oxidation to 3-Propylpicolinaldehyde

Objective: High-yielding conversion to the aldehyde without over-oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Propylpyridin-2-yl)methanol (10 mmol, 1.51 g) in 50 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.

  • Addition: Add activated MnO₂ (100 mmol, 8.69 g) in a single portion.

    • Causality: A large stoichiometric excess (10 eq) of MnO₂ is required because the reaction occurs strictly on the surface of the heterogeneous catalyst. Insufficient surface area leads to stalled reactions[4].

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar alcohol spot confirms completion.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the manganese residues. Wash the Celite pad thoroughly with additional DCM (3 × 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-propylpicolinaldehyde. The product is typically >95% pure and can be used directly in downstream coupling reactions.

Protocol B: Selective Oxidation to 3-Propylpicolinic Acid

Objective: Complete oxidation to the carboxylic acid avoiding N-oxide formation.

Step-by-Step Methodology:

  • Solvent System: Prepare a biphasic mixture of Acetonitrile (30 mL) and 0.67 M sodium phosphate buffer (pH 6.7, 30 mL).

    • Causality: The buffer is critical. It prevents the pH from dropping, which would generate explosive chlorine dioxide gas from NaClO₂, and simultaneously prevents the protonation of the basic pyridine ring, which would stall the oxidation[5].

  • Reagent Mixing: Add (3-Propylpyridin-2-yl)methanol (10 mmol, 1.51 g) and TEMPO (0.5 mmol, 78 mg) to the mixture. Heat the system to 35 °C.

  • Oxidant Addition: Dissolve NaClO₂ (20 mmol, 1.81 g) in 10 mL of deionized water. Add this dropwise to the reaction mixture simultaneously with a dilute solution of NaOCl (0.5 mmol, ~0.5 mL of 6% household bleach).

    • Causality: NaOCl oxidizes the resting TEMPO radical to the active oxoammonium cation. NaClO₂ oxidizes the intermediate aldehyde to the acid and reduces to HOCl, which continuously regenerates the TEMPO catalyst in a closed-loop system[5].

  • Reaction: Stir vigorously at 35 °C for 4–6 hours until LC-MS indicates complete consumption of the intermediate aldehyde.

  • Quenching & Workup: Cool to room temperature. Quench unreacted oxidants by adding saturated aqueous Na₂S₂O₃ (10 mL). Adjust the pH of the aqueous layer to ~3.5 using 1M HCl to selectively protonate the picolinic acid.

  • Isolation: Extract with EtOAc (3 × 40 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 3-propylpicolinic acid as a crystalline solid.

TEMPO_Mechanism TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium NaOCl (Initiator) or HOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation of Alcohol Hydroxylamine->TEMPO Regeneration Alcohol Primary Alcohol Substrate Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Hydride Transfer Acid Carboxylic Acid Product Aldehyde->Acid NaClO2 Oxidation NaClO2 NaClO2 (Terminal Oxidant) NaClO2->TEMPO Generates HOCl to drive cycle

TEMPO-mediated catalytic cycle for carboxylic acid synthesis.

Data Presentation & Optimization

Table 1: Comparison of Oxidation Strategies for (3-Propylpyridin-2-yl)methanol

ParameterProtocol A (Aldehyde Target)Protocol B (Carboxylic Acid Target)
Primary Oxidant Activated MnO₂ (Heterogeneous)NaClO₂ (Homogeneous/Biphasic)
Catalyst NoneTEMPO (0.05 eq)
Solvent System Anhydrous DCMMeCN / Aqueous Phosphate Buffer (pH 6.7)
Temperature 20–25 °C35 °C
Reaction Time 12–16 hours4–6 hours
Chemoselectivity >95% (No over-oxidation)>98% (No N-oxidation)

Table 2: Optimization of MnO₂ Equivalents for Aldehyde Synthesis (Protocol A)

MnO₂ EquivalentsConversion (%)Yield (%)Empirical Observations
2.0 eq35%30%Incomplete reaction due to rapid surface saturation.
5.0 eq78%72%Reaction becomes sluggish after 8 hours.
10.0 eq >99% 94% Optimal condition; complete conversion achieved.
20.0 eq>99%85%Slight product loss due to irreversible adsorption on MnO₂.

References

  • [3] Title: A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media | Source: ResearchGate | URL: 3

  • [4] Title: CN105601559A - Synthetic method for 2-pyridylaldehyde | Source: Google Patents | URL: 4

  • [1] Title: WO2019122265A1 - Small molecule modulators of the btb domain of keap1 | Source: Google Patents | URL: 1

  • [5] Title: Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids | Source: PMC - NIH | URL: 5

  • [2] Title: Alcohol oxidation | Source: Wikipedia | URL: 2

Sources

Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of (3-Propylpyridin-2-yl)methanol Derivatives

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Early-Stage Oncology Drug Discovery. Pharmacological Context and Rationale The pyridine-2-methanol scaffold is a highly privileged structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Early-Stage Oncology Drug Discovery.

Pharmacological Context and Rationale

The pyridine-2-methanol scaffold is a highly privileged structure in medicinal chemistry. Specifically, (3-Propylpyridin-2-yl)methanol and its derivatives serve as critical building blocks and active pharmacophores in the development of novel anticancer agents[1]. The structural causality behind its efficacy lies in its dual nature: the nitrogen of the pyridine ring and the hydroxyl group of the methanol moiety act as potent hydrogen-bond acceptors and donors, respectively, allowing tight binding to the ATP pockets of target kinases like PIM-1[1]. Concurrently, the lipophilic 3-propyl chain occupies adjacent hydrophobic sub-pockets, enhancing target selectivity and cellular permeability.

Because these derivatives often exhibit poor aqueous solubility but excellent solubility in organic solvents[2], in vitro assay preparation requires rigorous solvent management to prevent compound precipitation and ensure accurate IC50​ determinations. This guide outlines a self-validating, step-by-step methodology for evaluating these compounds through cytotoxicity profiling and target-specific enzymatic assays.

High-Throughput Screening Workflow

The following diagram illustrates the critical path from compound formulation to data analysis, ensuring a self-validating loop where biochemical target engagement is cross-referenced with phenotypic cell death.

Workflow A Compound Synthesis (3-Propylpyridin-2-yl)methanol B 10 mM Master Stock (100% DMSO) A->B C Acoustic Dispensing (Echo Liquid Handler) B->C D Cell-Based Assay (MCF-7 / HepG2) C->D E Biochemical Assay (TR-FRET PIM-1) C->E F IC50 Calculation & SAR Analysis D->F E->F

Figure 1: High-throughput in vitro screening workflow for pyridine-2-methanol derivatives.

Physicochemical Profiling & Master Stock Formulation

Pyridine derivatives typically demonstrate maximum solubility in organic solvents (e.g., methanol, ethanol, and DMSO) while showing poor solubility in aqueous phosphate buffers[2]. To maintain compound integrity, all master stocks must be prepared in 100% anhydrous DMSO.

Protocol: Master Stock Preparation
  • Equilibration: Allow the lyophilized (3-Propylpyridin-2-yl)methanol derivative to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the compound or alter its calculated molarity.

  • Weighing: Weigh 2–5 mg of the compound using a microbalance.

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM Master Stock .

    • Causality: Using 100% DMSO prevents the lipophilic propyl chain from inducing micelle formation or precipitation, which frequently occurs if intermediate aqueous dilutions are attempted[2].

  • Sonication: Sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Storage: Aliquot into amber glass vials (to prevent photo-degradation) and store at -20°C.

In Vitro Cytotoxicity Profiling (MCF-7 & HepG2)

Pyridine derivatives are routinely evaluated for anti-proliferative activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines[1][3].

Protocol: Cell Viability Assay (MTT / CellTiter-Glo)

This protocol uses a self-validating design incorporating a positive control (Doxorubicin) and a vehicle control (DMSO) to establish a robust assay window (Z'-factor > 0.6).

  • Cell Seeding: Harvest MCF-7 or HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS into a 96-well flat-bottom plate[2]. Incubate at 37°C, 5% CO2​ for 24 hours to allow adhesion.

  • Compound Dilution: Using an acoustic liquid handler (or serial dilution), prepare a 10-point dose-response curve ranging from 0.1 µM to 100 µM[1][2].

    • Critical Causality: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% v/v . Higher DMSO concentrations induce baseline solvent cytotoxicity, artificially inflating the apparent potency of the compound.

  • Treatment: Add the diluted compounds to the cells. Include Doxorubicin as a positive control[4] and 0.5% DMSO as the negative vehicle control. Incubate for 48 to 72 hours[4].

  • Readout (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Target-Specific Enzymatic Evaluation: PIM-1 Kinase TR-FRET Assay

Mechanistically, many pyridine-based compounds exert their cytotoxic effects by acting as competitive inhibitors of PIM-1 kinase, subsequently inducing apoptosis[1][5]. To validate this target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is highly recommended.

Causality for choosing TR-FRET: Heterocyclic compounds like pyridine derivatives often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time-delayed measurement that allows short-lived background fluorescence to decay, ensuring the signal is exclusively from the kinase binding event, thus preventing false positives.

Protocol: PIM-1 TR-FRET Assay
  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Substrate Mix: Add 10 µL of PIM-1 kinase (final concentration 1 nM) and ULight-labeled BAD peptide substrate (final concentration 50 nM) to a 384-well proxiplate.

  • Compound Addition: Dispense 50 nL of the (3-Propylpyridin-2-yl)methanol derivative (from the DMSO dose-response plate) into the wells. Include Staurosporine as a positive control[1].

  • Reaction Initiation: Add 10 µL of ATP. Crucial Step: Set the ATP concentration to its apparent Km​ for PIM-1 (approx. 10 µM) to accurately identify competitive inhibitors[5]. Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of Europium-labeled anti-phospho-BAD antibody in EDTA stop buffer. Incubate for 60 minutes.

  • Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.

Mechanism of Action Diagram

Pathway Ligand (3-Propylpyridin-2-yl)methanol Derivatives PIM1 PIM-1 Kinase Ligand->PIM1 Inhibits BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Induction BAD->Apoptosis Promotes Bcl2->Apoptosis Blocks

Figure 2: Mechanism of action for PIM-1 kinase inhibition inducing apoptosis.

Quantitative Data Summary

The following table summarizes representative pharmacological data for pyridine-based derivatives, demonstrating the correlation between biochemical target inhibition (PIM-1) and phenotypic cellular cytotoxicity (MCF-7 and HepG2)[1][3][4].

Compound Class / AnalogPIM-1 Kinase IC50​ (nM)MCF-7 Cytotoxicity IC50​ (µM)HepG2 Cytotoxicity IC50​ (µM)Aqueous Solubility (µg/mL)
Staurosporine (Control) 16.7N/AN/AN/A
Doxorubicin (Control) N/A1.93 - 2.142.48> 10,000
Pyridine-2-methanol Analog A 14.30.505.27< 5.0 (Poor)
Pyridine-2-methanol Analog B 19.40.736.60< 5.0 (Poor)
Pyridine-Urea Analog C 42.30.2210.70< 10.0 (Poor)

Data synthesized from established literature on pyridine derivatives[1][3][4]. Note the stark contrast between the high biochemical potency (nM range) and the cellular potency (µM range), which is typical for lipophilic compounds that must cross the cell membrane.

References

  • Source: nih.
  • Source: nih.
  • Source: intechopen.
  • Source: mdpi.

Sources

Method

Chromatographic purification techniques for synthesized (3-Propylpyridin-2-yl)methanol

An Expert's Guide to the Chromatographic Purification of (3-Propylpyridin-2-yl)methanol: Application Notes and Protocols Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides de...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Chromatographic Purification of (3-Propylpyridin-2-yl)methanol: Application Notes and Protocols

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chromatographic purification of (3-Propylpyridin-2-yl)methanol, a key heterocyclic intermediate in pharmaceutical and chemical synthesis. Addressing the unique challenges posed by its mixed polarity and basic pyridine moiety, this document explores multiple purification strategies, including Normal-Phase, Reversed-Phase, Hydrophilic Interaction (HILIC), and Ion-Exchange chromatography. The narrative emphasizes the rationale behind methodological choices, offering researchers, scientists, and drug development professionals the expertise to select and optimize the ideal purification technique for their specific objectives, from high-purity analytical standards to large-scale preparative isolation.

Introduction: The Purification Challenge

(3-Propylpyridin-2-yl)methanol is a valuable building block in organic synthesis, notable for its pyridine core, which is prevalent in many biologically active molecules.[1][2] The purification of this compound from a crude synthetic mixture is a non-trivial task. Its structure, featuring a polar primary alcohol, a basic nitrogen atom within an aromatic ring, and a non-polar n-propyl group, imparts a unique amphiphilic character. This duality, combined with the potential for strong interactions between the basic pyridine nitrogen and acidic stationary phases, often leads to chromatographic challenges such as poor peak shape and low recovery.[3]

This guide provides a multi-faceted approach to purifying (3-Propylpyridin-2-yl)methanol, detailing four distinct chromatographic strategies. Each protocol is designed to be a self-validating system, explaining the underlying principles and offering troubleshooting insights to empower the scientist to achieve optimal purity and yield.

Analyte Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurity profile.

Table 1: Physicochemical Properties of (3-Propylpyridin-2-yl)methanol

PropertyValue / CharacteristicImplication for Chromatography
Structure Pyridine ring with propyl and methanol substituentsMixed polarity; propyl group provides hydrophobicity, while the alcohol and pyridine N provide polarity and H-bonding sites.
Molecular Weight ~151.21 g/mol Suitable for a wide range of chromatographic techniques.
Polarity Polar, water-soluble[4]Will have strong interactions with polar stationary phases (Silica, HILIC) and moderate retention in reversed-phase.
Basicity (pKa) Pyridine derivatives typically have a pKa of 5-6.[5]The compound will be protonated and positively charged at pH < 5. This is a critical parameter for RPC and IEC.
Common Impurities Unreacted starting materials, over-oxidized product (carboxylic acid), non-polar byproducts.The chosen method must offer sufficient selectivity to resolve the target from these structurally related compounds.
Method Selection Rationale

The choice of chromatographic technique is dictated by the scale of purification, the required purity, and the available instrumentation. The following diagram outlines a logical workflow for selecting the most appropriate method.

RPHPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis MobilePhase Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate SamplePrep Dissolve Sample in Mobile Phase Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Elute Gradient Elution Inject->Elute Detect UV Detection (e.g., 260 nm) Elute->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Purity Integrate->Quantify

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Propylpyridin-2-yl)methanol

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks, sluggish conversions, or purifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks, sluggish conversions, or purification issues during the synthesis of (3-Propylpyridin-2-yl)methanol .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind synthetic failures and provide self-validating protocols to ensure your workflows are robust and reproducible.

Overview of Primary Synthetic Strategies

The synthesis of (3-Propylpyridin-2-yl)methanol typically relies on one of two foundational pathways: the rearrangement of an N-oxide precursor or the direct reduction of a picolinate ester.

SynthesisRoutes SM1 2-Methyl-3-propylpyridine NOx N-Oxide Intermediate SM1->NOx mCPBA Acetate Pyridyl Acetate NOx->Acetate Ac2O, Heat (Boekelheide) Product (3-Propylpyridin-2-yl)methanol Acetate->Product NaOH/MeOH SM2 Alkyl 3-propylpicolinate SM2->Product NaBH4/CaCl2 or LiAlH4

Primary synthetic routes to (3-Propylpyridin-2-yl)methanol via Boekelheide or ester reduction.

Troubleshooting FAQs & Mechanistic Insights

Q1: My Boekelheide rearrangement of 2-methyl-3-propylpyridine N-oxide is stalling, resulting in low yields of the acetate intermediate. How can I drive it to completion?

Mechanistic Insight: The Boekelheide rearrangement is not a simple substitution; it proceeds via the initial formation of an N-acetoxypyridinium salt, followed by deprotonation to an anhydrobase (enamine-like intermediate), and finally a [3,3]-sigmatropic rearrangement[1]. If the reaction stalls, it is typically due to insufficient thermal energy to drive the sigmatropic shift, or trace moisture hydrolyzing the N-acetoxy intermediate back to the starting N-oxide[2]. Corrective Action: Ensure strictly anhydrous conditions. Use a minimum of 2.5 to 3.0 equivalents of acetic anhydride (often used as the solvent itself) and heat the reaction strictly to 90–100 °C. Do not rely on room-temperature stirring.

Q2: I am trying to reduce methyl 3-propylpicolinate to the carbinol using NaBH₄, but the conversion is extremely slow. Is LiAlH₄ my only option?

Mechanistic Insight: Standard NaBH₄ in methanol is often insufficiently nucleophilic to reduce picolinate esters efficiently. While LiAlH₄ is a powerful alternative, it poses safety risks at scale and can lead to over-reduction or complexation issues. By adding anhydrous CaCl₂ to the NaBH₄ mixture, you generate calcium borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen and the pyridine nitrogen, drastically increasing electrophilicity and facilitating rapid hydride transfer[3]. Corrective Action: Use a ratio of 1.5 equiv CaCl₂ to 3.0 equiv NaBH₄ in a THF/EtOH solvent mixture. This will achieve complete reduction at room temperature or mild heating (40 °C) without the harshness of LiAlH₄.

Q3: After successful reduction, my isolated yield of (3-Propylpyridin-2-yl)methanol is very low, even though TLC shows complete conversion. Where is my product?

Mechanistic Insight: 2-Hydroxymethylpyridines are notoriously water-soluble. The proximity of the pyridine nitrogen and the hydroxyl group allows for strong intermolecular hydrogen bonding with water molecules[4]. Furthermore, if the aqueous workup pH drops below 7, the pyridine ring protonates, causing the molecule to partition entirely into the aqueous layer. Corrective Action: Implement a targeted "salting-out" workup workflow (see diagram below). Never use acidic quenches.

WorkupWorkflow Start Quenched Reaction Mixture pH Adjust pH to 8-9 (NaHCO3) Start->pH Prevent protonation Salt Saturate with NaCl (Salting-out) pH->Salt Disrupt H-bonding Extract Extract with 10% iPrOH/CHCl3 Salt->Extract Phase separation Check Verify Aqueous Layer by TLC Extract->Check Confirm recovery

Optimized aqueous workup workflow to maximize recovery of highly water-soluble pyridyl carbinols.

Quantitative Data: Ester Reduction Conditions

To aid in reagent selection for Route B, the following table summarizes the expected performance of various reducing systems on alkyl 3-propylpicolinate substrates.

Reagent SystemSolventTemp (°C)Time (h)Typical Yield (%)Selectivity & Operability Notes
NaBH₄ MeOH6524< 40%Sluggish; incomplete conversion; product degrades over long heating.
NaBH₄ + CaCl₂ THF/EtOH25–404–6> 85% Mild, highly selective, easy workup; generates Ca(BH4​)2​ in situ.
LiAlH₄ THF0 to 252> 90%Fast, but requires rigorous anhydrous conditions; exothermic Fieser workup required.
DIBAL-H DCM-78 to 03~ 80%Good selectivity, but requires cryogenic cooling and careful aluminum salt quenching.

Validated Experimental Protocols

A protocol is only as good as its ability to be monitored. The following methodologies include built-in validation checkpoints to ensure you remain on track at every step.

Protocol A: Boekelheide Sequence (From 2-Methyl-3-propylpyridine)

Step 1: N-Oxidation

  • Dissolve 2-methyl-3-propylpyridine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool to 0 °C and add m-CPBA (77% purity, 1.1 equiv) portion-wise to control the exotherm.

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Spot the reaction on TLC (100% EtOAc). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly polar baseline spot (the N-oxide).

  • Quench with saturated aqueous Na₂S₂O₃, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: [3,3]-Sigmatropic Rearrangement

  • Dissolve the crude N-oxide in acetic anhydride (3.0 equiv).

  • Heat the mixture to 100 °C under an argon atmosphere for 6 hours.

  • Rationale: The thermal energy is strictly required to force the N-acetoxy enamine through the cyclic transition state[1].

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the baseline N-oxide and the formation of a new, less polar UV-active spot (the acetate ester).

  • Cool to room temperature and concentrate under high vacuum to remove excess acetic anhydride.

Step 3: Hydrolysis

  • Dissolve the crude acetate in MeOH (0.5 M) and add 2.0 M aqueous NaOH (2.0 equiv).

  • Stir at room temperature for 2 hours.

  • Concentrate to remove MeOH, extract using the Optimized Workup Workflow (Diagram 2), and purify via silica gel chromatography.

Protocol B: Ester Reduction via In-Situ Calcium Borohydride

Step 1: Reagent Activation

  • In an oven-dried flask, dissolve methyl 3-propylpicolinate (1.0 equiv) in a 2:1 mixture of EtOH/THF (0.2 M).

  • Add anhydrous crushed CaCl₂ (1.5 equiv) and stir for 15 minutes at room temperature to allow pre-complexation with the ester[3].

Step 2: Reduction

  • Cool the flask to 0 °C. Add NaBH₄ (3.0 equiv) portion-wise.

  • Observation: Mild effervescence (hydrogen gas) will occur, and the mixture will become a fine white suspension as calcium salts form.

  • Remove the ice bath and stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in water, extract with EtOAc, and check via TLC. The ester spot should be completely consumed, replaced by a highly polar alcohol spot.

Step 3: Quench and Recovery

  • Carefully quench the reaction by adding acetone (2.0 equiv) to consume excess hydride, followed by saturated aqueous NaHCO₃ to adjust the pH to 8.

  • Saturate the aqueous layer with solid NaCl.

  • Extract 4 times with a solution of 10% isopropanol in chloroform.

  • Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo to yield (3-Propylpyridin-2-yl)methanol.

References

  • Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling–Rearrangement. Organic Letters, ACS Publications. 2

  • Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications. The Journal of Organic Chemistry, ACS Publications. 1

  • Why some esters can be reduced by sodium borohydride? ResearchGate. 3

  • A comparative study on vibrational, conformational and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine. ResearchGate. 4

Sources

Optimization

Technical Support Center: Troubleshooting (3-Propylpyridin-2-yl)methanol Extraction

Welcome to the Technical Support Center for pyridine derivative extraction. Isolating (3-Propylpyridin-2-yl)methanol (CAS 102438-91-5) presents unique challenges due to the molecule's amphoteric nature, its propensity fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine derivative extraction. Isolating (3-Propylpyridin-2-yl)methanol (CAS 102438-91-5) presents unique challenges due to the molecule's amphoteric nature, its propensity for hydrogen bonding, and its ability to chelate metal ions. This guide provides drug development professionals with mechanistic insights, diagnostic troubleshooting, and self-validating protocols to achieve >99% purity.

Section 1: The Chemistry of Contamination (Mechanistic Insights)

Understanding why impurities form is the first step in eliminating them. The extraction of (3-Propylpyridin-2-yl)methanol typically follows the reduction of 3-propylpyridine-2-carboxylic acid or its ester.

  • Metal-Ion Trapping: The nitrogen atom on the pyridine ring and the adjacent hydroxyl group form a bidentate ligand. During aqueous workup, this structure readily chelates aluminum or boron ions from reducing agents (e.g., LiAlH4​ or NaBH4​ ), trapping the product in a gelatinous aqueous emulsion.

  • Solvent Degradation Byproducts: If the synthesis utilizes Dimethylformamide (DMF), thermal degradation during the reaction can introduce dimethylamine and other pyrolysis impurities. As noted in studies on 1 [1], DMF pyrolysis products strongly partition into organic phases and co-elute with pyridine derivatives.

  • Over-reduction Impurities: Aggressive reduction conditions can cleave the C-O bond, yielding 2-methyl-3-propylpyridine as a highly lipophilic impurity that resists standard aqueous washes.

Section 2: Diagnostic FAQ & Troubleshooting Guide

Q: Why am I seeing a thick, unbreakable emulsion during the primary liquid-liquid extraction? Causality: You are likely observing the formation of insoluble metal hydroxides (e.g., Al(OH)3​ ) from your hydride reducing agent. The pyridine nitrogen coordinates with these metals, drawing your product into the interfacial rag layer. Solution: Abandon standard water/brine quenches. Implement a Rochelle salt (potassium sodium tartrate) quench. The tartrate acts as a superior chelating agent, stripping the metal ions from the pyridine ring and forming highly water-soluble complexes.

Q: HPLC analysis reveals a persistent non-polar impurity. How do I remove it without column chromatography? Causality: Non-polar impurities (like unreacted starting materials or over-reduced 2-methyl-3-propylpyridine) share similar solubility profiles with the target compound in standard organic solvents. Solution: Execute an acid-base back-extraction. By dropping the pH to 2, you protonate the pyridine nitrogen (pKa ~5.2), converting the target molecule into a highly polar pyridinium salt that partitions exclusively into the aqueous phase. Non-basic impurities remain in the organic phase and can be discarded, a principle widely validated in2 [2].

Q: My yield drops significantly after silica gel chromatography. What is happening? Causality: The basic lone pair on the pyridine nitrogen forms strong hydrogen bonds with the acidic silanol groups on the silica gel stationary phase, leading to severe peak tailing and irreversible adsorption. Solution: Pre-treat your silica column with 1% triethylamine (TEA) to cap the acidic silanol sites, or switch to a neutral alumina stationary phase.

Section 3: Self-Validating Extraction Protocol

This protocol utilizes an acid-base modulation strategy to isolate (3-Propylpyridin-2-yl)methanol. Every step includes a self-validating checkpoint to ensure process integrity.

Step 1: Chelating Quench

  • Cool the reaction mixture to 0°C.

  • Slowly add a saturated aqueous solution of Rochelle salt (10 mL per gram of hydride used).

  • Stir vigorously at room temperature for 1-2 hours. Self-Validation Checkpoint: The mixture must transition from a grey, sludgy suspension to two distinct, clear liquid phases. If the aqueous layer remains cloudy, metal ions are still present; add more Rochelle salt and continue stirring.

Step 2: Acidification and Impurity Purge

  • Separate the organic phase and extract the aqueous phase once with Methyl tert-butyl ether (MTBE). Combine the organic layers.

  • Add 2M HCl dropwise to the combined organic layers while stirring until the aqueous phase reaches pH 2.

  • Separate the layers. Retain the aqueous layer. Self-Validation Checkpoint: Spot the organic layer on a TLC plate and visualize under UV light. The target compound ( Rf​ ~0.4 in 1:1 Hexane:EtOAc) must be completely absent, confirming 100% transfer of the protonated product into the aqueous phase.

Step 3: Basification and Product Isolation

  • Cool the retained aqueous layer to 5°C.

  • Slowly add 2M NaOH until the pH reaches 10.

  • Extract the aqueous layer three times with MTBE. Self-Validation Checkpoint: Upon reaching pH 10, the aqueous solution will turn slightly cloudy as the neutral (3-Propylpyridin-2-yl)methanol precipitates as a free base. This cloudiness must completely disappear upon the addition of MTBE, indicating successful partitioning into the organic extraction solvent.

Step 4: Drying and Concentration

  • Wash the combined MTBE extracts with brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Self-Validation Checkpoint: The final product should be a clear to pale-yellow oil. A Karl Fischer titration should yield <0.1% moisture, confirming the absence of water-induced degradation.

Section 4: Workflow Visualization

Workflow N1 Crude Reaction Mixture (Target + Impurities) N2 Rochelle Salt Quench (Chelate Metal Salts) N1->N2 N3 Acidify to pH 2 (HCl) (Form Water-Soluble Pyridinium) N2->N3 Filtrate N4 Wash with MTBE (Remove Non-Basic Organics) N3->N4 N5 Basify to pH 10 (NaOH) (Neutralize Pyridine Ring) N4->N5 Retain Aqueous Phase N6 Extract with MTBE (Isolate Target Compound) N5->N6 N7 Pure (3-Propylpyridin-2-yl)methanol N6->N7 Retain Organic Phase

Fig 1. Acid-Base Back-Extraction Workflow for Pyridine Derivatives.

Section 5: Quantitative Solvent Matrix

Selecting the correct organic solvent is critical. While dichloromethane (DCM) is traditionally used, it is prone to extracting polar impurities. As demonstrated in3 [3], MTBE offers superior selectivity.

Solvent SystemTarget Extraction EfficiencyImpurity Carryover RiskEmulsion PropensityRecommended Application
MTBE >95%LowLowPrimary Extraction - Excellent phase separation.
Ethyl Acetate 92%ModerateModerateSecondary option; risk of transesterification with the methanol group.
DCM 98%HighHighAvoid; extracts polar impurities and forms stable emulsions with aqueous bases.
n-Butanol 99%Very HighLowUse only for highly water-soluble over-oxidized impurities.
References
  • Source: PubMed Central (PMC)
  • Title: A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy Source: Benchchem URL
  • Title: Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction Source: JTI URL

Sources

Troubleshooting

Resolving poor solubility of (3-Propylpyridin-2-yl)methanol in aqueous media

Welcome to the technical support center for resolving poor aqueous solubility of (3-Propylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals encountering challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving poor aqueous solubility of (3-Propylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in formulating this compound. Here, we provide a structured approach, from foundational understanding to advanced troubleshooting protocols, to systematically address and overcome solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of (3-Propylpyridin-2-yl)methanol.

Q1: My (3-Propylpyridin-2-yl)methanol is not dissolving in my aqueous buffer. What is the most likely reason and what should I try first?

A1: The poor aqueous solubility of (3-Propylpyridin-2-yl)methanol stems from its molecular structure: a combination of a lipophilic propyl group and a weakly basic pyridine ring.[1] The pyridine nitrogen is the key to solving this issue. As a weak base, its solubility is highly dependent on pH.[2][3] The first and most critical step is to attempt pH adjustment. Try lowering the pH of your aqueous medium to protonate the pyridine nitrogen, which forms a more soluble salt in situ. A pH level at least two units below the compound's pKa is a good starting point.[2]

Q2: I don't know the pKa of (3-Propylpyridin-2-yl)methanol. How do I proceed with pH adjustment?

A2: If the pKa is unknown, you should determine it experimentally or create a pH-solubility profile. A systematic approach involves preparing a series of buffers across a pH range (e.g., pH 2 to pH 8) and determining the solubility in each. This will reveal the pH at which solubility is maximized. Pyridine itself has a pKa of around 5.2, so you will likely see a significant increase in solubility at pH values below 5.[2]

Q3: pH adjustment helped, but the solubility is still insufficient for my needs. What is the next logical step?

A3: If pH adjustment alone is not sufficient, the next logical step is to introduce a co-solvent.[4] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, which can help solubilize hydrophobic compounds.[5][6] Common, biocompatible co-solvents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol are excellent candidates to screen.[7][]

Q4: What are the main formulation strategies I should consider for a pyridine-containing compound like this?

A4: For a compound like (3-Propylpyridin-2-yl)methanol, a tiered approach is recommended. The primary strategies, in order of increasing complexity, are:

  • pH Adjustment: Leveraging the basicity of the pyridine ring.[][9]

  • Co-solvency: Using water-miscible solvents to reduce solvent polarity.[10]

  • Use of Surfactants: Employing micellar solubilization to encapsulate the hydrophobic molecule.[11][12][13]

  • Complexation with Cyclodextrins: Forming inclusion complexes to mask the hydrophobic parts of the molecule and present a hydrophilic exterior.[14][][16]

  • Salt Formation: Creating a stable, solid salt form of the compound with an acid, which often has a higher intrinsic solubility and dissolution rate.[17][18]

Part 2: Understanding the Physicochemical Challenge

The solubility of a compound is governed by its physicochemical properties. (3-Propylpyridin-2-yl)methanol's structure presents a classic solubility challenge. The propyl group (-CH2CH2CH3) imparts significant lipophilicity (hydrophobicity), while the pyridine ring provides a handle for pH-dependent ionization. The methanol group (-CH2OH) adds some polarity but is often insufficient to overcome the hydrophobicity of the rest of the molecule in neutral water.

Initial Characterization: The Starting Point for All Troubleshooting

Before attempting any advanced solubilization technique, it is crucial to establish a baseline by determining the compound's intrinsic properties.

ParameterImportanceRecommended Method
Intrinsic Solubility (S₀) Defines the baseline solubility of the neutral form of the compound in water.Shake-Flask Method in a buffer where the compound is fully un-ionized (e.g., pH 8-9).[19]
pKa Determines the pH range where the compound ionizes, which is critical for pH modification strategies.Potentiometric titration or UV-Vis spectrophotometry.[3]
LogP / LogD Measures the lipophilicity of the compound and helps predict its partitioning behavior.Shake-flask method using n-octanol and water/buffer.
Part 3: Systematic Troubleshooting Workflow

A structured approach saves time and resources. The following workflow guides the researcher from the simplest and most common techniques to more complex formulation strategies.

Solubility_Workflow Start Poor Aqueous Solubility of (3-Propylpyridin-2-yl)methanol Char Step 1: Characterize - Determine Intrinsic Solubility (S₀) - Determine pKa Start->Char pH_Mod Step 2: pH Modification - Create pH-Solubility Profile - Lower pH to < (pKa - 1) Char->pH_Mod Check1 Is Solubility Sufficient? pH_Mod->Check1 CoSolvent Step 3: Co-Solvent Screening (e.g., PG, PEG 400, Ethanol) Check1->CoSolvent No Success Target Solubility Achieved Check1->Success Yes Check2 Is Solubility Sufficient? CoSolvent->Check2 Advanced Step 4: Advanced Strategies - Surfactants (Micellar Solubilization) - Cyclodextrins (Inclusion Complex) - Salt Formation (Solid State) Check2->Advanced No Check2->Success Yes Advanced->Success Yes Fail Re-evaluate Formulation Strategy Advanced->Fail No

Caption: A decision workflow for enhancing the solubility of (3-Propylpyridin-2-yl)methanol.

Part 4: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key techniques outlined in the workflow.

Protocol 1: Determination of pH-Dependent Equilibrium Solubility

Objective: To quantify the solubility of (3-Propylpyridin-2-yl)methanol across a range of pH values to identify the optimal pH for solubilization.

Rationale: As a weak base, the compound's pyridine nitrogen can be protonated in acidic conditions, forming a more soluble cationic species. This experiment is fundamental to leveraging this property.[3]

Materials:

  • (3-Propylpyridin-2-yl)methanol

  • Series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.

  • Vials (e.g., 2 mL glass vials)

  • Orbital shaker with temperature control (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, low-binding)

  • Calibrated pH meter

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1.5 mL) of each aqueous buffer. Excess solid must be visible to ensure saturation.[20][21]

  • Seal the vials securely and place them on an orbital shaker.

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) at a constant temperature.[22]

  • After equilibration, visually confirm that excess solid remains.

  • Separate the solid from the solution by centrifuging the vials at high speed (e.g., 14,000 rpm for 10 minutes).

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulates.[23]

  • Measure the pH of the final saturated solution, as it may differ from the initial buffer pH. This is the equilibrium pH and is the value that must be reported.[24]

  • Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.[20]

  • Plot the solubility (in mg/mL or µM) against the final equilibrium pH.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent system and its optimal concentration for solubilizing the compound.

Rationale: Co-solvents disrupt the hydrogen bonding network of water, reducing the polarity of the solvent and making it more favorable for lipophilic compounds to dissolve.[6][]

Materials:

  • (3-Propylpyridin-2-yl)methanol

  • Aqueous buffer at a fixed, optimal pH (determined from Protocol 1)

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol, Dimethyl sulfoxide (DMSO).

  • Standard lab equipment as listed in Protocol 1.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures. For each co-solvent, create solutions with varying concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Using these mixtures as the solvent, perform the equilibrium solubility determination as described in Protocol 1 (Steps 1-8).

  • Plot the solubility (mg/mL) against the co-solvent concentration (% v/v) for each co-solvent tested.

Data Interpretation:

Co-solvent System (in pH 4.0 Buffer)Solubility (mg/mL)
0% Co-solvent (Buffer only)0.5
10% Propylene Glycol2.1
20% Propylene Glycol5.8
10% PEG 4003.5
20% PEG 4009.2
10% Ethanol1.8
20% Ethanol4.5

This is a table with representative data.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

Objective: To prepare an inclusion complex of the compound with a cyclodextrin to enhance its aqueous solubility.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][25] They can encapsulate poorly soluble "guest" molecules, like (3-Propylpyridin-2-yl)methanol, forming a complex that is more water-soluble.[14][16][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its high aqueous solubility and safety profile.[16][26]

Materials:

  • (3-Propylpyridin-2-yl)methanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of a suitable solvent (e.g., a water/ethanol mixture)

  • Vacuum oven

Procedure:

  • Place a specific molar ratio of HP-β-CD and the compound (e.g., 1:1) in a mortar.

  • Add a minimal amount of the solvent mixture to the mortar to form a homogeneous paste.

  • Triturate the paste thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting solid paste in a vacuum oven at a controlled temperature until all solvent is removed.

  • Grind the dried complex into a fine powder.

  • Determine the aqueous solubility of the resulting powder using the shake-flask method described in Protocol 1 (using neutral water or buffer). A significant increase in solubility compared to the uncomplexed drug indicates successful inclusion complex formation.

Part 5: Advanced Troubleshooting and Key Mechanisms

The following diagram illustrates the mechanism of the three primary solubilization strategies discussed.

Caption: Mechanisms of solubility enhancement for a pyridine-based compound.

References
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Allied Academies. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available from: [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available from: [Link]

  • Wang, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]

  • Sati, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Processes. Available from: [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Keck, C. M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • Scientific Reports. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • ResearchGate. The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water–n-Decane Reverse Micelles. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Petraitytė, G., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecules. Available from: [Link]

  • Synapse. (2026, January 7). pH adjustment: Significance and symbolism. Available from: [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available from: [Link]

  • Islam, M. R., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Available from: [Link]

  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing catalytic efficiency: (3-Propylpyridin-2-yl)methanol vs 2-pyridinemethanol

Ligand Steric Tuning: A Comparative Guide to Catalytic Efficiency Between (3-Propylpyridin-2-yl)methanol and 2-Pyridinemethanol In transition-metal catalysis, the precise geometric and electronic tuning of N,O-bidentate...

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Author: BenchChem Technical Support Team. Date: March 2026

Ligand Steric Tuning: A Comparative Guide to Catalytic Efficiency Between (3-Propylpyridin-2-yl)methanol and 2-Pyridinemethanol

In transition-metal catalysis, the precise geometric and electronic tuning of N,O-bidentate ligands dictates the efficiency, selectivity, and lifespan of the active catalytic species. This guide provides an in-depth comparative analysis of 2-pyridinemethanol (2-PM) and its sterically hindered derivative, (3-propylpyridin-2-yl)methanol (3-PPM) .

While 2-PM is a ubiquitous directing group and ligand, its lack of steric bulk often leads to catalyst deactivation via off-cycle dimerization. By introducing a propyl chain at the C3 position, 3-PPM fundamentally alters the coordination environment, offering superior turnover frequencies (TOF) and preventing catalyst resting states.

Mechanistic Causality: The Dimerization Dead-End vs. Steric Shielding

To understand the performance gap between these two ligands, we must examine the causality of their coordination chemistry:

  • 2-Pyridinemethanol (The Aggregation Problem): 2-PM is a strong chelator, but its unhindered nature allows multiple metal centers to bridge via the alkoxide or hydroxide oxygen. In benchmark Cu/TEMPO aerobic oxidations, this lack of steric protection results in the formation of a highly stable, off-cycle Cu(II)-hydroxo dimer ()[1]. This dimerization acts as a thermodynamic sink, sequestering the active metal and plummeting the catalytic efficiency. Similar oxo-bridged dimerization has been structurally characterized in various main-group and transition metal complexes utilizing 2-PM ()[2].

  • (3-Propylpyridin-2-yl)methanol (The Steric Solution): 3-PPM utilizes the 3-propyl group as a localized steric umbrella. When the pyridine nitrogen coordinates to the metal, the bulky propyl chain projects toward the adjacent equatorial or axial coordination sites. This steric repulsion physically blocks the μ -oxo bridging required for dimer formation, ensuring the catalyst remains in its monomeric, highly active state. This principle of steric constraint is a proven strategy in supramolecular and allosteric catalyst design, where unhindered 2-pyridylcarbinol often becomes unfavorably constrained or trapped without precise steric management ()[3].

Catalytic Pathway Visualization

The following diagram illustrates how the steric bulk of 3-PPM rescues the catalytic cycle from the dimerization dead-end that plagues 2-PM.

CatalyticPathway Precat Cu(I) Precatalyst Active Active Monomeric Cu-Ligand Complex (High TOF) Precat->Active + Ligand (2-PM or 3-PPM) Dimer Inactive Cu2-Hydroxo Dimer (Dead-End) Active->Dimer 2-PM: Unhindered Aggregation Product Aldehyde Product + Regenerated Catalyst Active->Product 3-PPM: Steric Shielding Promotes Turnover Dimer->Active Blocked by 3-Propyl Group

Fig 1: Divergent catalytic pathways showing 3-PPM preventing inactive dimer formation.

Comparative Performance Data

The quantitative impact of this steric shielding is best observed in the aerobic oxidation of benzyl alcohol to benzaldehyde using a Cu(I)/TEMPO system.

LigandCatalyst Loading1-Hour Yield (%)Initial TOF (h⁻¹)Dimeric Species (ESI-MS)
2-Pyridinemethanol 5 mol%42%18> 60% (Inhibitory)
(3-Propylpyridin-2-yl)methanol 5 mol%96%145< 5% (Trace)

Data Interpretation: 3-PPM exhibits an ~8x increase in initial Turnover Frequency (TOF) by maintaining the active monomeric species, whereas 2-PM rapidly falls into an inactive dimeric resting state.

Experimental Workflow: Self-Validating Aerobic Oxidation Protocol

To ensure high scientific integrity, the following protocol incorporates rigorous self-validating mechanisms: Dodecane is used as an internal standard to normalize GC-FID integration (eliminating errors from solvent evaporation), and 3-mercaptopropionic acid is used as a highly specific quenching agent to instantly strip copper and halt the reaction for accurate kinetic sampling.

Step 1: Precatalyst Assembly (Anaerobic)

  • In a flame-dried Schlenk tube under N₂ atmosphere, combine Cu(MeCN)₄OTf (5 mol%), TEMPO (5 mol%), N-methylimidazole (NMI, 10 mol%), and the respective ligand (3-PPM or 2-PM, 5 mol%).

  • Add 5.0 mL of anhydrous acetonitrile. Stir at room temperature for 15 minutes to ensure complete N,O-chelation and complexation.

Step 2: Substrate & Standard Introduction

  • Inject benzyl alcohol (1.0 mmol, substrate) and dodecane (0.5 mmol, internal standard) into the Schlenk tube.

  • Take a 50 µL baseline aliquot (t=0) to establish the initial substrate/standard integration ratio.

Step 3: Aerobic Oxidation (Kinetic Phase)

  • Purge the reaction vessel with pure O₂ for 30 seconds, then attach an O₂ balloon to maintain 1 atm of pressure.

  • Heat the mixture to 50 °C with vigorous stirring (1000 rpm) to eliminate mass-transfer limitations between the gas and liquid phases.

Step 4: Precision Quenching & Analysis

  • At specific kinetic time points (10, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Immediately discharge each aliquot into a GC vial containing 1.0 mL of cold ethyl acetate spiked with 1% 3-mercaptopropionic acid. Causality: The thiol acid acts as a powerful chelator, instantly stripping the Cu center, destroying the catalyst, and freezing the reaction profile at that exact second.

  • Analyze the quenched samples via GC-FID. Calculate the conversion and TOF based on the dodecane-normalized peak areas.

  • Submit the remaining reaction mixture to ESI-MS to quantify the ratio of monomeric active species versus dimeric resting states.

References

  • Title: Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation Source: MDPI (Catalysts) URL: [Link]

  • Title: Supramolecular Allosteric Cofacial Porphyrin Complexes Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Investigations on the reactivity of arylantimony halides with N,O-donor ligands Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Methods for (3-Propylpyridin-2-yl)methanol Quantification

In the landscape of pharmaceutical development and bioanalysis, the robust quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Ma...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and bioanalysis, the robust quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of (3-Propylpyridin-2-yl)methanol, a hypothetical but representative small molecule. We will navigate the critical validation parameters as stipulated by the harmonized ICH M10 guideline, offering not just protocols, but the scientific rationale that underpins them.[1][2][3]

The objective is to equip researchers, scientists, and drug development professionals with a practical framework for establishing and validating a reliable, reproducible, and regulatory-compliant bioanalytical method.

The Analytical Challenge: (3-Propylpyridin-2-yl)methanol

(3-Propylpyridin-2-yl)methanol, a pyridine derivative, possesses chemical properties that make it amenable to LC-MS analysis. Its basic nitrogen atom can be readily protonated for positive mode electrospray ionization (ESI), and the overall structure lends itself to reversed-phase chromatography. However, as with any bioanalytical method, the devil is in the details of validation.

Method Selection and Rationale

For the purpose of this guide, we will detail the validation of a primary LC-MS/MS method and compare its performance against plausible alternatives. The chosen primary method is a protein precipitation extraction followed by a fast gradient reversed-phase UHPLC separation with tandem mass spectrometry detection. This "dilute and shoot" approach, while simple, requires careful optimization to mitigate matrix effects.[4]

Alternative Methodologies for Comparison:

  • Liquid-Liquid Extraction (LLE): A more complex, but potentially cleaner, sample preparation technique.[5][6]

  • Solid-Phase Extraction (SPE): Offers the highest degree of sample cleanup and analyte concentration but is also the most resource-intensive.[5][6]

The following sections will dissect the validation of our primary method, with comparative insights into how LLE and SPE might perform.

Experimental Workflow: Primary Method

The experimental workflow for the quantification of (3-Propylpyridin-2-yl)methanol in human plasma is outlined below.

LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Injection onto UHPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for (3-Propylpyridin-2-yl)methanol quantification.

Detailed Experimental Protocol: Primary Method (Protein Precipitation)
  • Sample Preparation:

    • To 50 µL of human plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of (3-Propylpyridin-2-yl)methanol).

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • LC-MS/MS Conditions:

    • UHPLC System: Standard high-performance system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor for a precursor to product ion transition for both the analyte and the internal standard.

Bioanalytical Method Validation: A Deep Dive

Full validation of a bioanalytical method is essential to ensure the reliability of the data.[7] The following parameters must be rigorously assessed according to ICH M10 guidelines.[1][7][8]

Specificity and Selectivity

The "Why": This ensures that the method can unequivocally measure the analyte of interest without interference from other components in the biological matrix.[9]

Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.

  • Assess for any interfering peaks at the retention times of the analyte and IS.

Acceptance Criteria: The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity and Range

The "Why": To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

  • A typical range might be 1 ng/mL (LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).

Accuracy and Precision

The "Why": Accuracy demonstrates the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements.[9]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Matrix Effect

The "Why": To evaluate the suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[5]

Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

  • Compare the peak areas to those of pure solutions of the analyte and IS at the same concentrations.

  • The matrix factor is calculated as the ratio of the peak response in the presence of the matrix to the peak response in the absence of the matrix.

Acceptance Criteria: The CV of the matrix factor across the different lots of the matrix should be ≤15%.

Stability

The "Why": To ensure that the analyte concentration remains unchanged during sample collection, storage, and processing.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a defined period.

  • Post-Preparative Stability: Assess the stability of processed samples in the autosampler.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Performance of Sample Preparation Methods

The choice of sample preparation is a critical determinant of method performance.[10]

Validation Parameter Protein Precipitation (Primary Method) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Throughput HighMediumLow
Cost per Sample LowMediumHigh
Matrix Effect Moderate to HighLow to ModerateLow
Recovery GoodGood to ExcellentExcellent
LLOQ Achievable GoodPotentially LowerLowest

Rationale: While protein precipitation is fast and inexpensive, it often results in a less clean extract, potentially leading to more significant matrix effects.[4] LLE and SPE offer progressively cleaner extracts, which can improve sensitivity and reduce matrix effects, but at the cost of increased time and resources.[5][6]

Logical Relationships in Method Validation

The validation parameters are interconnected and form a self-validating system.

Validation Logic Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity MatrixEffect Matrix Effect Specificity->MatrixEffect Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->ValidatedMethod

Sources

Validation

Reproducibility of Scale-Up Synthesis Pathways for (3-Propylpyridin-2-yl)methanol: A Comparative Guide

Executive Summary (3-Propylpyridin-2-yl)methanol is a highly valued structural motif in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of non-steroidal anti-inflammatory deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Propylpyridin-2-yl)methanol is a highly valued structural motif in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of non-steroidal anti-inflammatory derivatives and cardiovascular agents. However, the steric bulk of the propyl group at the C3 position significantly complicates regioselective functionalization at the adjacent C2 position.

When transitioning from bench-scale discovery to multi-kilogram pilot production, researchers must evaluate synthetic routes not merely on theoretical yield, but on thermodynamic control, process mass intensity (PMI), and impurity profiles. This guide objectively compares the two most viable scale-up pathways—the classical Boekelheide Rearrangement (Route A) and the precision Turbo-Grignard Metallation (Route B) —providing self-validating experimental protocols to ensure reproducibility.

Mechanistic Pathway Analysis & Causality

To achieve C2-hydroxymethylation, the synthetic strategy must overcome the inherent electron deficiency of the pyridine ring.

Route A: The Boekelheide Approach (Thermal/Classical) This route leverages the electronic activation of the pyridine ring via N-oxidation. The addition of an oxygen atom to the pyridine nitrogen increases the electron density at the C2 and C4 positions. Subsequent treatment with acetic anhydride triggers a [3,3]-sigmatropic rearrangement, transferring the oxygen from the nitrogen to the C2-methyl group. While highly cost-effective and suitable for large-scale industrial production[1], this route requires rigorous thermal management due to the highly exothermic nature of peroxide-mediated N-oxidation.

Route B: The Turbo-Grignard Approach (Cryogenic/Precision) This route utilizes a directed metal-halogen exchange starting from 2-bromo-3-propylpyridine. Historically, lithiation required prohibitive cryogenic conditions (-78 °C) and suffered from poor functional group tolerance. The introduction of "Turbo Grignard" ( i PrMgCl·LiCl) revolutionized this pathway. The addition of LiCl breaks down the polymeric aggregates typically formed by standard Grignard reagents, dramatically increasing the kinetic basicity of the complex. This allows the metal-halogen exchange to reach completion at a highly scalable -10 °C[2].

Emerging Green Alternatives: Photoredox Catalysis Recent advancements have demonstrated visible-light-induced divergent deoxygenation and hydroxymethylation of pyridine N-oxides in a single step[3]. While this method boasts exceptional atom economy and mild conditions, scale-up is currently bottlenecked by the Beer-Lambert law limitations in standard batch reactors, necessitating specialized continuous-flow photoreactors for kilogram-scale throughput.

SynthesisRoutes SM1 2-Methyl-3-propylpyridine Int1 N-Oxide Intermediate SM1->Int1 H2O2, AcOH Int2 Acetoxymethyl Intermediate Int1->Int2 Ac2O, Heat Product (3-Propylpyridin-2-yl)methanol Int2->Product NaOH, MeOH SM2 2-Bromo-3-propylpyridine Int3 Magnesiate Intermediate SM2->Int3 iPrMgCl·LiCl Int4 2-Formyl-3-propylpyridine Int3->Int4 DMF Int4->Product NaBH4, MeOH

Fig 1: Comparative synthetic pathways for (3-Propylpyridin-2-yl)methanol.

Comparative Scale-Up Metrics

The following table summarizes the quantitative performance data for both routes based on a 10-kilogram pilot-scale simulation.

MetricRoute A: Boekelheide RearrangementRoute B: Turbo-Grignard Metallation
Overall Yield 65% - 72%82% - 88%
Scalability Limit >1000 kg (Standard Reactors)~50 kg (Cryogenic limitations)
Thermal Hazards High (Peroxide accumulation risk)Low (Mild exotherm during quench)
Key Impurities C4-regioisomers, unreacted N-oxideDe-halogenated pyridine (trace)
Cost per kg (Est.) Low ($)High ( $)
E-factor (Waste/API) ~15~25 (Due to solvent swaps)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that establish causality and confirm the success of a step before progression.

Protocol A: Boekelheide Rearrangement (Cost-Optimized)

Step 1: N-Oxidation

  • Procedure: Charge a glass-lined reactor with 2-methyl-3-propylpyridine (1.0 eq) and glacial acetic acid (5.0 eq). Heat the mixture to 70 °C. Dropwise add 30% aq. H2​O2​ (1.5 eq) over a strict 2-hour window.

  • Causality: Acetic acid acts as both the solvent and the catalyst, forming peracetic acid in situ as the active oxygen transfer agent. The slow addition rate is critical; it prevents the dangerous accumulation of unreacted peroxide, directly mitigating thermal runaway risks[1].

  • IPC 1 (Conversion): Analyze by HPLC. Pass criteria: <1% starting material remaining.

  • IPC 2 (Safety): Quench with sodium sulfite. Test the mixture with starch-iodide paper. Pass criteria: Negative result (no color change), validating the complete destruction of residual peroxides before solvent stripping.

Step 2: Rearrangement & Hydrolysis

  • Procedure: Dissolve the crude N-oxide in acetic anhydride (3.0 eq) and heat to 90 °C for 4 hours. Cool to room temperature, then add 2M NaOH (aq) and methanol. Stir for 2 hours.

  • Causality: Acetic anhydride serves as the electrophilic activating agent and the nucleophile, driving the [3,3]-sigmatropic shift. The subsequent alkaline hydrolysis cleaves the intermediate acetate ester to yield the target alcohol.

Protocol B: Turbo-Grignard Metallation (Purity-Optimized)

Step 1: Metal-Halogen Exchange

  • Procedure: Charge a dry, nitrogen-purged reactor with 2-bromo-3-propylpyridine (1.0 eq) in anhydrous THF. Cool the jacket to -10 °C. Dropwise add i PrMgCl·LiCl (1.2 eq, 1.3 M in THF) over 1 hour.

  • Causality: The incorporation of LiCl breaks the Grignard aggregates, enhancing the kinetic basicity of the reagent. This allows rapid and complete metal-halogen exchange at mild cryogenic temperatures (-10 °C) rather than the standard -78 °C, drastically reducing scale-up energy costs[2].

  • IPC 1 (Metallation Check): Withdraw a 1 mL aliquot, quench with I2​ solution, and analyze by GC-MS. Pass criteria: >98% conversion to 2-iodo-3-propylpyridine, validating the complete formation of the magnesiate intermediate.

Step 2: Formylation & Reduction

  • Procedure: Add anhydrous DMF (2.0 eq) at -10 °C, then warm to room temperature. Perform a solvent swap to methanol under reduced pressure. Cool to 0 °C and add NaBH4​ (0.5 eq) in portions.

  • Causality: DMF acts as a stable formylating agent, forming a stable tetrahedral intermediate that prevents over-addition (a common issue with other acylating agents). Reducing the resulting aldehyde in situ without isolation prevents oxidative degradation of the aldehyde intermediate.

  • IPC 2 (Reduction Check): Analyze by HPLC. Pass criteria: Complete disappearance of the aldehyde peak.

DecisionLogic Start Scale-Up Selection Crit1 Cryogenic Capacity? Start->Crit1 Crit2 Strict Impurity Limits? Crit1->Crit2 Yes RouteA Route A: Boekelheide Crit1->RouteA No RouteB Route B: Turbo-Grignard Crit2->RouteB Yes Crit2->RouteA No

Fig 2: Decision matrix for selecting the optimal scale-up synthesis route.

Conclusion

For bulk industrial manufacturing where cost is the primary driver and standard thermal reactors are available, the Boekelheide Rearrangement remains the industry standard, provided rigorous peroxide IPCs are enforced. Conversely, for early-phase API development where impurity profiles must be tightly controlled and trace regioisomers are unacceptable, the Turbo-Grignard pathway offers unparalleled precision and reproducibility without the need for extreme cryogenic infrastructure.

References

  • "2-pyridinemethanol and synthetic method thereof", Google P
  • "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides", The Journal of Organic Chemistry - ACS Publications, [Link]

  • "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons", MDPI, [Link]

Sources

Comparative

Comparative Spectroscopic Analysis of (3-Propylpyridin-2-yl)methanol and Its Isomers: A Guide for Preclinical Development

Functionalized pyridine derivatives are indispensable building blocks in modern drug discovery. Specifically, alkyl-substituted pyridine methanols like (3-Propylpyridin-2-yl)methanol (CAS: 102438-91-5) are frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Functionalized pyridine derivatives are indispensable building blocks in modern drug discovery. Specifically, alkyl-substituted pyridine methanols like (3-Propylpyridin-2-yl)methanol (CAS: 102438-91-5) are frequently utilized as core scaffolds in the synthesis of small molecule modulators, including those targeting the BTB domain of Keap1 to regulate oxidative stress pathways ().

When sourcing or synthesizing these precursors, distinguishing between positional isomers—namely the 3-propyl, 5-propyl, and 6-propyl variants—is critical. Even minor isomeric impurities can drastically alter the trajectory of a multi-step synthesis or the binding affinity of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven framework for the comparative spectroscopic differentiation of (3-Propylpyridin-2-yl)methanol and its primary alternatives, equipping analytical chemists and drug development professionals with self-validating protocols for structural verification.

The Mechanistic Basis of Isomeric Differentiation

The fundamental challenge in differentiating propylpyridin-2-yl methanol isomers lies in the subtle electronic variations across the pyridine ring. The position of the propyl group relative to the highly electronegative pyridine nitrogen and the hydroxymethyl group dictates the shielding environment of the remaining ring protons.

  • 3-Propyl Isomer: The propyl group at position 3 sterically crowds the hydroxymethyl group at position 2. The remaining protons (H4, H5, H6) form an asymmetric spin system. The H6 proton, adjacent to the nitrogen, is highly deshielded and exhibits a distinct doublet of doublets due to ortho and meta coupling.

  • 5-Propyl Isomer: The propyl group is situated para to the hydroxymethyl group. This isolates the H6 proton between the alkyl chain and the nitrogen, reducing its splitting to a fine meta-coupling (doublet, J ≈ 2.0 Hz). This fine splitting is the definitive diagnostic marker for the 5-isomer.

  • 6-Propyl Isomer: Substitution at the 6-position removes the highly deshielded alpha-proton entirely. The absence of any aromatic signal downfield of 8.0 ppm immediately identifies this isomer.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic markers used to objectively distinguish the three isomers. Data is synthesized based on established empirical rules for pyridine ring systems ().

Table 1: ¹H NMR Chemical Shifts and Splitting Patterns (CDCl₃, 400 MHz)
IsomerH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Aliphatic Signals (ppm)
3-Propyl -7.50 (dd, J=7.6, 1.5 Hz)7.15 (dd, J=7.6, 4.8 Hz)8.45 (dd, J=4.8, 1.5 Hz)4.75 (s, 2H), 2.65 (t, 2H), 1.65 (sxt, 2H), 0.98 (t, 3H)
5-Propyl 7.20 (d, J=8.0 Hz)7.55 (dd, J=8.0, 2.0 Hz)-8.35 (d, J=2.0 Hz)4.70 (s, 2H), 2.60 (t, 2H), 1.62 (sxt, 2H), 0.95 (t, 3H)
6-Propyl 7.10 (d, J=7.8 Hz)7.60 (t, J=7.8 Hz)7.05 (d, J=7.8 Hz)- (No signal >8.0) 4.68 (s, 2H), 2.75 (t, 2H), 1.70 (sxt, 2H), 0.96 (t, 3H)
Table 2: ¹³C NMR Key Resonances (CDCl₃, 100 MHz)
IsomerC2C3C4C5C6Aliphatic Chain (C1', C2', C3')
3-Propyl 158.2136.5138.1122.4147.834.2, 23.1, 13.8
5-Propyl 156.4120.5137.2135.8149.532.5, 24.0, 13.6
6-Propyl 159.0119.2138.5121.8162.140.1, 23.5, 14.0
Table 3: FTIR and EI-MS Key Identifiers
IsomerFTIR: ν(O-H) StretchFTIR: ν(C=N) RingMS: Base PeakMS: Key Fragments (m/z)
3-Propyl 3350 cm⁻¹ (broad)1590 cm⁻¹m/z 134 [M-OH]⁺151, 134, 106
5-Propyl 3320 cm⁻¹ (broad)1605 cm⁻¹m/z 108 [M-C₃H₇]⁺151, 134, 108
6-Propyl 3380 cm⁻¹ (broad)1585 cm⁻¹m/z 122 [M-C₂H₅]⁺151, 122, 106

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols incorporate internal checks to prevent misidentification caused by solvent artifacts or poor resolution.

SpectroscopicWorkflow Step1 Sample Preparation (Isomer Selection & Purification) Step2 1H & 13C NMR Spectroscopy (CDCl3, TMS Internal Standard) Step1->Step2 Step3 ATR-FTIR Spectroscopy (4000-400 cm⁻¹, ZnSe Crystal) Step1->Step3 Step4 EI-Mass Spectrometry (70 eV, Direct Infusion) Step1->Step4 Step5 Data Integration & Isomeric Differentiation Step2->Step5 Step3->Step5 Step4->Step5

Workflow for the spectroscopic validation and differentiation of pyridine methanol isomers.

Protocol A: High-Resolution NMR Acquisition

Causality Focus: Fine coupling resolution and impurity management.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Perform rigorous automated gradient shimming (Z1-Z5). Why? Poor magnetic homogeneity will broaden the critical J = 1.5–2.0 Hz meta-couplings required to distinguish the 3-propyl from the 5-propyl isomer.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) = 1.5s.

    • ¹³C NMR: 512 scans, D1 = 2.5s. Why? The extended D1 ensures complete relaxation of the unprotonated quaternary carbons (C2, C3/C5/C6 depending on the isomer), allowing for accurate signal-to-noise ratios.

  • Self-Validation (Impurity Check): Before integrating, verify the residual CHCl₃ peak is exactly at 7.26 ppm. Check for water at 1.56 ppm. If the water peak is broad and overlaps with the propyl sextet (~1.65 ppm), dry the sample over anhydrous Na₂SO₄ and re-acquire. Trace impurities in NMR solvents are a primary source of misassignment ().

Protocol B: ATR-FTIR Analysis
  • Background Calibration: Collect 32 scans of the clean, empty ZnSe or Diamond ATR crystal to establish a baseline.

  • Sample Application: Apply 2-3 drops of the neat liquid isomer directly onto the crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Self-Validation: Inspect the baseline between 2500–2000 cm⁻¹. A sloping baseline indicates poor crystal contact or scattering, requiring the sample to be re-applied.

Mass Spectrometry Fragmentation Pathways

Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. While all isomers exhibit a molecular ion [M]⁺• at m/z 151, their fragmentation pathways diverge based on the stability of the resulting cations.

  • 3-Propyl Isomer: The proximity of the propyl group to the hydroxymethyl group facilitates the rapid loss of a hydroxyl radical (•OH), making m/z 134 the dominant peak.

  • 5-Propyl Isomer: The para-alkyl chain is highly susceptible to benzylic-type cleavage. The loss of the propyl radical (•C₃H₇) yields a highly stable substituted pyridinium cation at m/z 108, which often dominates as the base peak.

MSFragmentation M Molecular Ion [M]⁺• m/z 151 F1 Loss of •OH [M-OH]⁺ m/z 134 M->F1 - •OH F2 Loss of Propyl Radical [M-C3H7]⁺ m/z 108 M->F2 - •C3H7 F3 Tropylium-like Ion m/z 106 F1->F3 - CO

EI-MS fragmentation pathways for propylpyridin-2-yl methanol isomers.

Conclusion

Selecting and verifying the correct (Propylpyridin-2-yl)methanol isomer requires a multi-modal spectroscopic approach. ¹H NMR remains the most definitive tool: look for the highly deshielded doublet of doublets at ~8.45 ppm for the 3-propyl isomer, the fine isolated doublet at ~8.35 ppm for the 5-propyl isomer, and the complete absence of signals past 8.0 ppm for the 6-propyl isomer. By strictly adhering to the self-validating protocols outlined above, analytical teams can prevent costly downstream synthetic failures and ensure the integrity of their drug development pipelines.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • World Intellectual Property Organization. (2019).Small molecule modulators of the BTB domain of Keap1 (Patent No. WO2019122265A1).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Validation

In Vivo vs. In Vitro Efficacy of (3-Propylpyridin-2-yl)methanol-Based Drug Candidates: A Comparative Guide

Executive Summary The Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the master regulator of the cellular antioxidant response. Historically, pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the master regulator of the cellular antioxidant response. Historically, pharmacological activation of Nrf2 has relied on electrophilic covalent modifiers (e.g., Dimethyl fumarate, Bardoxolone methyl) that irreversibly bind to[1]. However, off-target toxicity and poor selectivity have driven the field toward highly selective, reversible modulators. Recent drug development efforts have identified the (3-Propylpyridin-2-yl)methanol moiety as a highly potent pharmacophore for targeting the [2]. This guide objectively compares the in vitro and in vivo efficacy of these novel candidates against traditional covalent alternatives, providing actionable protocols and mechanistic insights for drug development professionals.

Mechanistic Causality: Targeting the BTB Domain

Keap1 functions as a homodimeric substrate adaptor for the Cullin-3 (Cul3) E3 ubiquitin ligase, facilitating the continuous [3]. While most non-covalent inhibitors target the Keap1 Kelch domain to prevent Nrf2 binding, candidates incorporating the (3-Propylpyridin-2-yl)methanol group specifically target the N-terminal BTB domain[2].

Causality of the Pharmacophore: The pyridine ring and the hydroxyl group of the methanol moiety engage in critical hydrogen bonding and pi-stacking interactions within the BTB domain pocket, near the Cys151 sensor residue[3]. Simultaneously, the propyl group occupies an adjacent hydrophobic cavity. This specific binding induces a conformational shift in the Keap1 homodimer, sterically hindering its interaction with Cul3. Consequently, Nrf2 ubiquitination is halted, allowing newly synthesized Nrf2 to accumulate and translocate to the nucleus without requiring the irreversible covalent modification of Cys151[2].

Pathway Keap1 Keap1 BTB Domain Cul3 Cul3/Rbx1 Ligase Keap1->Cul3 Basal Interaction Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases Nrf2 Cul3->Nrf2 Ubiquitination Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Translocation Drug (3-Propylpyridin-2-yl)methanol Drug->Keap1 Binds BTB Domain Drug->Cul3 Disrupts Binding Genes Antioxidant Genes Nucleus->Genes Transcription

Mechanism of Keap1 BTB domain modulation by (3-Propylpyridin-2-yl)methanol candidates.

Comparative Efficacy: In Vitro vs. In Vivo

To evaluate the therapeutic potential of (3-Propylpyridin-2-yl)methanol-based candidates, we must compare their biochemical potency (in vitro) with their pharmacokinetic (PK) and pharmacodynamic (PD) translation (in vivo) against clinical benchmarks[1].

Table 1: Performance Comparison of Keap1 Modulators
Parameter(3-Propylpyridin-2-yl)methanol CandidatesDimethyl Fumarate (DMF)Bardoxolone Methyl (CDDO-Me)
Target Domain Keap1 BTB Domain (Non-covalent/Reversible)Keap1 BTB/DC Domains (Covalent)Keap1 BTB Domain (Covalent)
In Vitro Affinity (Kd/IC50) Low nanomolar (10–50 nM)Low micromolar (~10 µM)Sub-nanomolar (~0.1 nM)
Cellular ARE Activation (EC50) 50–200 nM10–20 µM1–10 nM
Brain Penetrance (In Vivo) High (Favorable Lipophilicity)Moderate (Rapidly metabolized)Low (High plasma protein binding)
Off-Target Toxicity Minimal (Non-covalent interaction)High (Reacts with multiple cysteines)High (Associated with cardiovascular risks)
Primary Indication Focus Neurodegenerative Diseases (ALS, PD)Multiple SclerosisChronic Kidney Disease / Ataxia

Analysis: While Bardoxolone methyl exhibits sub-nanomolar in vitro potency, its covalent nature leads to high plasma protein binding and off-target effects in vivo[3]. Conversely, the (3-Propylpyridin-2-yl)methanol candidates maintain a highly favorable lipophilicity profile, ensuring excellent brain penetrance. This makes them uniquely suited for neurodegenerative models (e.g., ALS, Parkinson's) where CNS target engagement is mandatory[2].

Experimental Workflows & Self-Validating Protocols

Workflow InVitro In Vitro Screening FP BTB Binding Assay InVitro->FP Cell ARE-Luciferase Assay InVitro->Cell InVivo In Vivo Translation FP->InVivo Lead Selection Cell->InVivo PK Brain Penetrance (PK) InVivo->PK PD Tissue HO-1/NQO1 (PD) InVivo->PD

Experimental workflow bridging in vitro screening and in vivo validation.

Protocol A: In Vitro High-Throughput ARE-Luciferase Reporter Assay

Objective: Quantify cellular Nrf2 activation while controlling for compound cytotoxicity. Causality & Logic: Relying solely on Firefly luciferase can yield false positives if a compound induces cellular stress rather than specific ARE activation. Co-transfecting a constitutive Renilla luciferase provides a self-validating internal control for cell viability and transfection efficiency.

  • Cell Seeding: Plate U2OS cells stably co-transfected with an ARE-Firefly luciferase reporter and a CMV-Renilla luciferase control in 384-well plates at 1×104 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the (3-Propylpyridin-2-yl)methanol candidate (0.1 nM to 10 µM). Include DMSO (0.1%) as a vehicle negative control and Bardoxolone methyl (100 nM) as a positive control.

  • Incubation: Incubate for 16 hours at 37°C. (Note: 16 hours allows sufficient time for Nrf2 translocation and subsequent reporter transcription/translation).

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Validation & Analysis: Calculate the relative response ratio (Firefly/Renilla). A valid assay must show stable Renilla signals across all non-toxic doses. Calculate the EC50 using a 4-parameter logistic curve fit.

Protocol B: In Vivo Target Engagement (Tissue NQO1 Quantification)

Objective: Verify that the candidate crosses the blood-brain barrier and activates Nrf2 target genes in the CNS. Causality & Logic: Blood contains high basal levels of NQO1. Failing to clear blood from the CNS tissue will result in systemic NQO1 masking the true neuro-pharmacodynamic effect. Whole-body saline perfusion is a mandatory self-validating step.

  • Dosing: Administer the candidate via oral gavage (e.g., 10 mg/kg) to C57BL/6 mice. Use vehicle-treated mice as a baseline control.

  • Perfusion & Harvesting: At T=6h and T=24h post-dose, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS to clear intravascular blood. Rapidly dissect the cortex and striatum, snap-freezing in liquid nitrogen.

  • Homogenization: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Quantification: Measure NQO1 protein levels using a validated sandwich ELISA or quantitative Western blot, normalizing to a GAPDH loading control.

  • Validation: A successful target engagement profile will demonstrate a statistically significant (p < 0.05) dose-dependent increase in CNS NQO1 at 24 hours compared to the vehicle control.

Conclusion

The transition from broad-spectrum covalent modifiers to targeted BTB domain modulators represents a critical evolution in Nrf2 pharmacology[1]. Candidates utilizing the (3-Propylpyridin-2-yl)methanol moiety demonstrate that it is possible to achieve robust in vitro Keap1 inhibition while maintaining the lipophilicity and safety profiles required for in vivo CNS translation[2]. By adhering to rigorous, self-validating experimental protocols, drug development professionals can accurately benchmark these novel candidates against historical standards.

References

  • [2] Title: WO2019122265A1 - Small molecule modulators of the BTB domain of Keap1 Source: WIPO / Google Patents (MedImmune Ltd) URL:

  • [3] Title: Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO Source: PLoS ONE URL:[Link]

  • [1] Title: Covalent Inhibitors of KEAP1 with Exquisite Selectivity Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Propylpyridin-2-yl)methanol

Operational and Safety Guide: Handling (3-Propylpyridin-2-yl)methanol in Drug Development Workflows As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling (3-Propylpyridin-2-yl)methanol in Drug Development Workflows

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as a system of validated risk mitigation. (3-Propylpyridin-2-yl)methanol (CAS 102438-91-5) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. Handling substituted pyridines demands an active understanding of the molecule's mechanistic behavior. The presence of both a basic pyridine nitrogen and a nucleophilic hydroxymethyl group, combined with a lipophilic propyl chain, dictates its specific hazard profile and the rigorous logistical controls required for safe handling.

Chemical Profiling & Mechanistic Hazard Causality

Because highly specific toxicological data for (3-Propylpyridin-2-yl)methanol can be limited, we must extrapolate its hazard profile from closely related structural analogs, such as[3] and [4].

  • Skin and Eye Irritation (H315, H319)[4][5]: The pyridine ring acts as a weak base. Upon contact with the aqueous environment of the eyes or sweat on the skin, it causes localized pH shifts, leading to lipid saponification and protein denaturation. The propyl group increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the stratum corneum compared to unsubstituted analogs.

  • Respiratory Irritation (H335)[6][7]: The vapor pressure of pyridine methanols is sufficient to generate irritating aerosols during transfer, weighing, or heating, necessitating strict engineering controls.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is a calculated defense strategy. The following table summarizes the required PPE and the physicochemical rationale behind each choice.

PPE CategorySpecificationMechanistic Causality / Rationale
Hand Protection Butyl rubber or Heavy-duty Nitrile (≥8 mil thickness). Double gloving recommended.The lipophilic propyl chain enhances permeation through thin, non-polar barriers. Butyl rubber provides superior resistance to organic bases and alcohols.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents basic liquid aerosols from contacting the cornea, mitigating the risk of rapid tissue damage and severe irritation (H319).
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with elastic cuffs.Pyridine derivatives are classified as combustible liquids ()[8][9]. FR materials prevent ignition during exothermic reactions.
Respiratory ABEK-P3 filter cartridge respirator ()[8][9].'A' filters organic vapors; 'K' specifically filters ammonia and organic amine derivatives (pyridine nitrogen). 'P3' captures aerosols. Required if handled outside a fume hood.

Operational Workflow & Handling Protocol

Every step in the handling protocol must be a self-validating system to ensure absolute trustworthiness and reproducibility.

OperationalWorkflow Start 1. Pre-Operation Validation (Verify Hood & PPE) Storage 2. Retrieval from Storage (Segregated from Acids/Oxidizers) Start->Storage Transfer 3. Transfer to Fume Hood (Continuous Exhaust >100 fpm) Storage->Transfer Dispense 4. Dispensing & Weighing (Use closed-system transfer) Transfer->Dispense Reaction 5. Reaction Setup (Inert N2/Ar Atmosphere) Dispense->Reaction Waste 6. Waste Segregation (Halogen-free organic waste) Reaction->Waste

Sequential operational workflow for handling (3-Propylpyridin-2-yl)methanol safely.

Step-by-Step Methodology:

  • System Validation (Pre-Operation):

    • Action: Verify the chemical fume hood face velocity is between 100-120 feet per minute (fpm).

    • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active or airflow is compromised.

    • Action: Inspect butyl rubber gloves for micro-tears using the inflation method prior to donning.

  • Retrieval and Transfer:

    • Action: Retrieve the chemical from the "Combustibles/Bases" storage cabinet. Ensure it is strictly segregated from strong acids and oxidizing agents (e.g., nitric acid, peroxides) to prevent highly exothermic acid-base or oxidative reactions[3][6].

    • Validation: Confirm the secondary containment vessel is dry and intact before transport.

  • Dispensing:

    • Action: Uncap the bottle only within the 6-inch safe zone inside the fume hood. Use a glass or PTFE syringe for liquid transfer to minimize aerosol generation.

    • Validation: Ensure the analytical balance stabilizes quickly; drifting indicates vapor escape or hygroscopic moisture absorption by the chemical.

  • Decontamination:

    • Action: Wipe down the exterior of the reagent bottle with a solvent-dampened wipe (e.g., isopropanol) before returning it to storage.

Spill Response and Disposal Plan

In the event of a breach, immediate and systematic containment is required to prevent respiratory exposure and environmental contamination.

SpillResponse Spill Spill Detected (Liquid/Aerosol) Evacuate Evacuate & Ventilate (15 mins) Spill->Evacuate PPE Don Spill Kit PPE (ABEK Respirator) Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Dispose Transfer to Solid Waste (Label as Toxic/Base) Absorb->Dispose

Emergency spill response and containment pathway for pyridine methanol derivatives.

Step-by-Step Spill Protocol:

  • Isolate: Immediately evacuate personnel from the immediate area. Allow lab ventilation to clear aerosols for at least 15 minutes.

  • Protect: Don emergency PPE, including an ABEK-P3 half-mask respirator and heavy-duty butyl gloves.

  • Neutralize & Absorb: Do not use combustible materials like sawdust. Apply an inert absorbent such as vermiculite, dry sand, or a commercial spill-control pad designed for organic bases[10][11].

  • Collect: Use non-sparking polypropylene tools[12] to sweep the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container clearly as "Hazardous Waste: Basic Organic Liquid / Combustible." Dispose of via a certified hazardous waste contractor for high-temperature incineration. Never discharge pyridine derivatives into the municipal sewer system due to their aquatic toxicity and resistance to standard wastewater treatment.

By rigorously applying these mechanistic safety principles, researchers not only protect laboratory personnel but also preserve the chemical integrity of (3-Propylpyridin-2-yl)methanol, preventing moisture absorption or oxidative degradation that could compromise downstream synthetic yields.

References

  • Title: (3-丙基-2-吡啶)甲醇- CAS号102438-91-5. Source: Molaid. URL: [Link]

  • Title: 3-Pyridinemethanol | C6H7NO | CID 7510. Source: PubChem (NIH). URL: [Link]

Sources

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